1,1-Dimethylguanidine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1-dimethylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.ClH/c1-6(2)3(4)5;/h1-2H3,(H3,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQVLNFSVPLPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884895 | |
| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22583-29-5 | |
| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22583-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 1,1-Dimethylguanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This section provides fundamental identification and structural information for 1,1-Dimethylguanidine hydrochloride.
Chemical Identity
| Parameter | Value | Reference |
| Compound Name | This compound | |
| Synonyms | N,N-Dimethylguanidine hydrochloride, as-Dimethylguanidine hydrochloride | |
| CAS Number | 22583-29-5 | |
| Molecular Formula | C₃H₁₀ClN₃ | |
| Molecular Weight | 123.59 g/mol |
Chemical Structure
The chemical structure of this compound is presented below. The positive charge is delocalized across the guanidinium group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in water |
| pKa | ~13.5 (of the conjugate acid) |
Biological Activity and Pharmacological Data
This compound is recognized for its activity as an inhibitor of nitric oxide synthases (NOS), enzymes pivotal in the production of the signaling molecule nitric oxide (NO).
Nitric Oxide Synthase (NOS) Inhibition
1,1-Dimethylguanidine has been demonstrated to be a potent inhibitor of both the inducible (iNOS) and constitutive (cNOS) isoforms of nitric oxide synthase.[1] A comparative study has shown that while it is a potent inhibitor of both isoforms, it is approximately 10-fold less potent than aminoguanidine as an inhibitor of cytokine-induced nitric oxide formation.[1]
| Target | Activity | Potency Relative to Aminoguanidine (for iNOS) |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibitor | ~10-fold less potent |
| Constitutive Nitric Oxide Synthase (cNOS) | Potent Inhibitor | Not specified |
Signaling Pathway Involvement
The primary signaling pathway affected by 1,1-Dimethylguanidine is the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. By inhibiting NOS, 1,1-Dimethylguanidine reduces the synthesis of nitric oxide from L-arginine. Nitric oxide is a key activator of soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cGMP from GTP. Cyclic GMP acts as a second messenger, activating protein kinase G (PKG) and modulating various downstream cellular processes, including smooth muscle relaxation, neurotransmission, and immune responses.
References
1,1-Dimethylguanidine Hydrochloride: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dimethylguanidine hydrochloride, a small organic compound, has emerged as a versatile tool in various research domains. Its utility spans from fundamental biochemical investigations to applications in synthetic chemistry and pharmacology. This technical guide provides an in-depth overview of the current and potential uses of this compound in a research context, with a focus on its role as a nitric oxide synthase inhibitor, its applications in organic synthesis, and its potential as an antibacterial agent. This document adheres to stringent data presentation and visualization requirements to facilitate comprehension and application by laboratory professionals.
Core Applications in Research
This compound is primarily utilized in research for its biological activity as an inhibitor of nitric oxide synthase (NOS) and as a reagent in organic synthesis. Emerging research also points towards its potential antibacterial properties.
Inhibition of Nitric Oxide Synthase (NOS)
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).
1,1-Dimethylguanidine has been identified as a potent inhibitor of nitric oxide synthesis. Research indicates that it acts on both the inducible and constitutive isoforms of NOS[1][2]. This inhibitory action makes it a valuable tool for studying the physiological roles of NO in various biological systems.
The precise mechanism of NOS inhibition by 1,1-Dimethylguanidine is believed to involve competition with the natural substrate, L-arginine, for binding to the active site of the enzyme. The guanidino group of 1,1-Dimethylguanidine mimics the guanidino moiety of L-arginine, allowing it to interact with key residues within the enzyme's active site and thereby block the synthesis of NO.
Signaling Pathway of Nitric Oxide Synthesis and Inhibition
Caption: Inhibition of Nitric Oxide Synthesis by 1,1-Dimethylguanidine.
Role in Organic Synthesis
Beyond its biological activity, 1,1-Dimethylguanidine serves as a valuable reagent in organic chemistry. Its strong basicity and nucleophilic character make it suitable for a range of chemical transformations. One notable application is in the synthesis of complex heterocyclic molecules. Specifically, the sulfate salt of 1,1-Dimethylguanidine has been employed in the synthesis of N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine, which is a substrate for the modified Pictet-Spengler reaction.
Generalized Workflow for a Pictet-Spengler Reaction
Caption: Generalized Experimental Workflow for the Pictet-Spengler Reaction.
Antibacterial Activity
Guanidine-containing compounds have long been recognized for their antimicrobial properties. The cationic nature of the guanidinium group at physiological pH is thought to facilitate interaction with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. Preliminary reports suggest that this compound possesses antibacterial activity, particularly against Gram-positive bacteria, by binding to the cell wall[1]. However, comprehensive studies detailing its spectrum of activity and minimum inhibitory concentrations (MICs) against a broad range of bacterial species are not widely available.
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of 1,1-Dimethylguanidine.
Table 1: In Vivo Effects of 1,1-Dimethylguanidine (DMG) on Cardiovascular Parameters in Rats
| Animal Model | Dose (mg/kg, i.v.) | Change in Mean Blood Pressure (MBP) | Change in Heart Rate (HR) | Change in Renal Sympathetic Nerve Activity (SNA) (%) |
| Spontaneously Hypertensive Rats (SHR) | 1.03 - 51.15 | Dose-dependent increase | Increase (except at 51.15 mg/kg) | -5 ± 3 to -55 ± 12 |
| Wistar-Kyoto Rats (WKY) | 1.03 - 51.15 | Dose-dependent increase | Dose-dependent decrease | -6 ± 8 to -66 ± 8 |
Data extracted from the abstract of Zhang W et al. J Auton Pharmacol. 1996 Dec;16(6):353-9.
Table 2: Comparative Inhibitory Potency of Guanidine Compounds on Nitric Oxide Synthase (NOS) Isoforms
| Compound | Inhibition of Cytokine-Induced NOS (iNOS) | Inhibition of Vascular Constitutive NOS (cNOS) |
| 1,1-Dimethylguanidine | 10-fold less potent than Aminoguanidine | Potent inhibitor (comparable to L-NMMA) |
| Aminoguanidine | Most potent | Least potent |
| N,N'-Diaminoguanidine | ~30-fold less potent than Aminoguanidine | Very little effect |
| Methylguanidine | 100-fold less potent than Aminoguanidine | Not specified as most or least potent |
| L-NMMA | Most potent | Most potent |
Data extracted from the abstract of Corbett JA et al. Eur J Pharmacol. 1993 Nov 2;249(1):101-6.[1][2]
Experimental Protocols
Detailed experimental protocols for the use of this compound are not extensively reported in readily accessible literature. The following protocols are generalized based on the available information and standard laboratory practices.
In Vivo Assessment of Cardiovascular Effects in Anesthetized Rats
This protocol is a generalized representation based on the abstract by Zhang et al. (1996).
-
Animal Preparation: Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats (12-14 weeks old) are anesthetized.
-
Instrumentation: Catheters are inserted for intravenous drug administration and for monitoring mean blood pressure (MBP) and heart rate (HR). Electrodes are placed to record renal sympathetic nerve activity (SNA).
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). Increasing bolus injections are administered intravenously at doses of 1.03, 2.05, 6.39, 20.45, and 51.15 mg/kg.
-
Data Acquisition: MBP, HR, and renal SNA are continuously recorded before and after each drug administration.
-
Data Analysis: Changes in cardiovascular parameters from baseline are calculated for each dose and for each rat strain.
Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
This is a standard protocol for determining the MIC of a compound.
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Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in a sterile solvent. A series of twofold dilutions are made in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Drug Development and Future Perspectives
As an intermediate in the synthesis of pharmaceuticals and agrochemicals, this compound holds a foundational role in the development of new chemical entities. Its activity as a nitric oxide synthase inhibitor suggests potential therapeutic applications in conditions characterized by excessive NO production, such as certain inflammatory diseases and septic shock. However, its lack of selectivity between NOS isoforms may present a challenge for targeted drug development.
The preliminary findings on its antibacterial activity warrant further investigation. Future research should focus on determining its spectrum of activity against a panel of clinically relevant bacteria, including multidrug-resistant strains, and elucidating its precise mechanism of action at the molecular level.
In the realm of organic synthesis, the exploration of 1,1-Dimethylguanidine as a versatile and cost-effective basic catalyst in a broader range of chemical reactions could unveil new synthetic methodologies for the construction of valuable chemical scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dimethylguanidine Hydrochloride
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1-Dimethylguanidine hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document details its chemical identity, key physicochemical parameters, and experimental protocols for their determination, alongside a workflow for its synthesis and purification.
Chemical Identity and Structure
This compound is the hydrochloride salt of the organic base 1,1-dimethylguanidine. It is crucial to distinguish it from the related but structurally distinct antidiabetic drug, Metformin, which is 1,1-dimethylbiguanide hydrochloride.
Molecular Structure:
The positive charge of the guanidinium group is delocalized across the central carbon and three nitrogen atoms, contributing to its stability.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Citation |
| CAS Number | 22583-29-5 | |
| Molecular Formula | C₃H₁₀ClN₃ | [1] |
| Molecular Weight | 123.58 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | Data not available for the hydrochloride salt. The sulfate salt decomposes at 300 °C. | |
| Solubility | Soluble in water. Freely soluble in polar solvents like water and alcohol. | [2] |
| pKa | Data not available. | |
| Stability | Hygroscopic. | |
| Incompatibilities | Strong oxidizing agents, Strong acids. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of dimethylammonium chloride with dicyandiamide.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol for Synthesis.[3][4]
-
Reactant Preparation: Intimately mix 8.15 g of dimethylammonium chloride and 4.2 g of dicyandiamide in a wide-mouthed test tube.
-
Reaction: Immerse the test tube in a glycerol bath and heat the mixture. The mixture will begin to fuse at approximately 130°C. Maintain the temperature at 180°C for 3 hours, using a thermometer to stir the mixture occasionally. The product will be a clear, viscous liquid.
-
Purification:
-
While still warm, dissolve the crude product in 50 mL of absolute alcohol.
-
Filter the hot solution to remove any insoluble impurities.
-
Concentrate the filtrate by evaporation.
-
Place the concentrated solution in a vacuum desiccator over concentrated sulfuric acid to induce crystallization.
-
-
Product Isolation: The resulting crystalline mass is this compound. The yield is reported to be practically quantitative.
Experimental Protocols for Physicochemical Characterization
This section provides detailed methodologies for determining the key physical and chemical properties of this compound.
Determination of Melting Point
Due to the hygroscopic nature of this compound, special care must be taken during melting point determination.
Methodology:
-
Sample Preparation:
-
Dry the sample under vacuum over a suitable desiccant (e.g., phosphorus pentoxide) to remove any absorbed water.
-
Quickly load the dried sample into a capillary tube to a height of 2-3 mm and seal the open end.
-
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Place the sealed capillary tube in the heating block of the apparatus.
-
Heat rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
-
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled flask (e.g., 25°C).
-
Agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Withdraw a known volume of the supernatant using a filtered syringe to prevent the transfer of solid particles.
-
-
Analysis:
-
Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.
-
The solubility is expressed as g/100 mL or mol/L at the specified temperature.
-
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.
Methodology:
-
Instrumentation: Use a calibrated pH meter with a combination pH electrode.
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
-
Titration:
-
Immerse the pH electrode in the sample solution and allow the reading to stabilize.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of titrant, ensuring the reading is stable before proceeding.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the 1,1-dimethylguanidinium ions have been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
-
Logical Relationships in Characterization
The following diagram illustrates the logical flow of characterizing a newly synthesized batch of this compound.
Caption: Logical workflow for the characterization of synthesized this compound.
References
An In-depth Technical Guide to 1,1-Dimethylguanidine Hydrochloride: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 1,1-Dimethylguanidine hydrochloride, a significant molecule in the history of medicinal chemistry. Its discovery, synthesis, and physicochemical properties are detailed, with a particular focus on its relationship to the development of the widely used anti-diabetic drug, metformin. This guide presents key experimental protocols, quantitative data, and visual representations of its biological signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
1,1-Dimethylguanidine, a simple substituted guanidine, holds a notable place in the historical lineage of oral hypoglycemic agents. While often overshadowed by its biguanide relative, metformin, the study of 1,1-dimethylguanidine's synthesis and properties was a crucial step in the journey to developing one of the most prescribed medications for type 2 diabetes. This document explores the discovery and history of this compound, its synthesis, and its known biological activities, providing a technical foundation for researchers.
Discovery and Historical Context
The story of 1,1-Dimethylguanidine is intrinsically linked to the exploration of guanidine derivatives for the treatment of diabetes in the early 20th century. The discovery of the glucose-lowering effects of guanidine, a compound found in the plant Galega officinalis (Goat's Rue), spurred further investigation into related, potentially less toxic compounds.
In 1922, Emil Werner and James Bell at the University of Dublin published a seminal paper detailing the synthesis of various methylated guanidines, including ββ-dimethylguanidine (1,1-dimethylguanidine).[1] Their work was part of a broader investigation into the interaction of dicyanodiamide with ammonium salts. This research laid the groundwork for the later synthesis of metformin (1,1-dimethylbiguanide), which was also first described in the scientific literature in 1922 as a product in the synthesis of N,N-dimethylguanidine.[2]
While initial interest in guanidine derivatives for diabetes waned with the advent of insulin therapy, the research on these compounds, including 1,1-dimethylguanidine, was a critical stepping stone. It provided the chemical understanding and synthetic routes that were later revisited in the development of the biguanide class of antidiabetic drugs.
Physicochemical Properties
This compound is a white crystalline solid. It is highly soluble in polar solvents such as water and ethanol.[3] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀ClN₃ | [4][5] |
| Molecular Weight | 123.58 g/mol | [5] |
| CAS Number | 22583-29-5 | [4] |
| Melting Point | Not definitively reported in primary literature for the hydrochloride salt. The sulfate salt decomposes at >300 °C. | |
| Boiling Point | 104.7 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.05 g/cm³ (Predicted) | [4] |
| pKa | 12.4 (for the related biguanide, metformin) | [6] |
| Solubility | Freely soluble in water, slightly soluble in alcohol, practically insoluble in acetone and methylene chloride. | [6] |
Synthesis and Experimental Protocols
Original Synthesis by Werner and Bell (1922)
The first documented synthesis of this compound was achieved by the reaction of dicyanodiamide with dimethylammonium chloride.
Experimental Protocol:
-
Reactants: Dicyanodiamide and Dimethylammonium Chloride.
-
Procedure: A mixture of dicyanodiamide and dimethylammonium chloride is heated. The resulting fused mass is then treated to isolate the this compound salt. Werner and Bell noted that this reaction proceeds to a practically quantitative yield.[7]
-
Purification: The product can be purified by crystallization.
Biological Activity and Signaling Pathways
1,1-Dimethylguanidine has been shown to be a potent inhibitor of both the inducible and constitutive isoforms of nitric oxide synthase (NOS).[8] It also has the potential to inhibit arginase. Both enzymes utilize L-arginine as a substrate.
Inhibition of Arginase and Nitric Oxide Synthase
Arginase and nitric oxide synthase compete for the same substrate, L-arginine. Arginase converts L-arginine to L-ornithine and urea, while NOS metabolizes L-arginine to L-citrulline and nitric oxide (NO). By inhibiting both enzymes, 1,1-dimethylguanidine can modulate the levels of L-arginine and its downstream products. The inhibition of NOS by guanidino-substituted analogs of L-arginine is a known mechanism.[9] The guanidinium group of these inhibitors likely competes with the guanidinium group of L-arginine for binding to the active site of the enzyme.
Experimental Protocol for Assessing NOS Inhibition
The inhibitory effect of 1,1-dimethylguanidine on NOS can be assessed by measuring the production of nitrite, a stable metabolite of NO.
Experimental Protocol (based on cytokine-induced RINm5F cells): [8]
-
Cell Culture: RINm5F cells are cultured under appropriate conditions.
-
Induction of NOS: Cells are stimulated with cytokines (e.g., interleukin-1) to induce the expression of inducible NOS (iNOS).
-
Inhibitor Treatment: The induced cells are treated with varying concentrations of this compound. A known NOS inhibitor, such as L-NMMA (NG-monomethyl-L-arginine), is used as a positive control.
-
Nitrite Measurement: After a suitable incubation period, the concentration of nitrite in the cell culture supernatant is determined using a colorimetric assay, such as the Griess reagent.
-
Data Analysis: The reduction in nitrite production in the presence of 1,1-dimethylguanidine is calculated relative to the untreated control to determine the inhibitory potency (e.g., IC50).
Conclusion
This compound, though not a therapeutic agent itself, represents a cornerstone in the development of guanidine-based pharmaceuticals. Its synthesis by Werner and Bell in 1922 was a key event that paved the way for the creation of metformin. The study of its physicochemical properties and biological activities, particularly its role as an inhibitor of arginase and nitric oxide synthase, continues to be of interest to researchers in the fields of medicinal chemistry and pharmacology. This technical guide provides a consolidated resource of its history, synthesis, and known biological interactions to aid in future research and drug development endeavors.
References
- 1. Metformin suppresses retinal angiogenesis and inflammation in vitro and in vivo | PLOS One [journals.plos.org]
- 2. Metformin and Adipose Tissue: A Multifaceted Regulator in Metabolism, Inflammation, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 7. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basicity of 1,1-Dimethylguanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the basicity of 1,1-Dimethylguanidine hydrochloride, a key parameter influencing its chemical behavior and application in pharmaceutical and organic chemistry. The document outlines the fundamental principles governing its high basicity, presents comparative data with related compounds, and details the experimental protocols for pKa determination.
Core Concepts: Understanding Guanidine Basicity
Guanidines are among the strongest organic bases. Their exceptional basicity is not due to the simple presence of nitrogen atoms, but rather the profound resonance stabilization of their conjugate acids, the guanidinium ions. Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized across all three nitrogen atoms through resonance. This distribution of charge significantly stabilizes the guanidinium cation, making the parent guanidine a very strong base.[1]
The basicity of guanidine derivatives is quantified by the pKa of their conjugate acid. A higher pKa value indicates a stronger base. The pKa of the unsubstituted guanidinium ion is approximately 13.6, highlighting its strong basic character.[2]
The Role of Alkyl Substitution
The introduction of alkyl groups, such as the two methyl groups in 1,1-Dimethylguanidine, further influences the basicity. Alkyl groups are electron-donating and can increase the electron density on the nitrogen atoms, thereby enhancing their ability to accept a proton and further stabilizing the positive charge in the conjugate acid.
Physicochemical Data of 1,1-Dimethylguanidine
1,1-Dimethylguanidine, also known as N,N-Dimethylguanidine, is a substituted guanidine. The hydrochloride salt is a common form for handling and storage.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | N,N-Dimethylguanidine hydrochloride | |
| CAS Number | 22583-29-5 | |
| Molecular Formula | C3H10ClN3 | |
| Molecular Weight | 123.59 g/mol | |
| pKa (Conjugate Acid) | 14.54 (Predicted) | [3][4][5] |
Comparative Basicity of Guanidine Derivatives
To contextualize the basicity of 1,1-Dimethylguanidine, the following table compares the pKa values of its conjugate acid with that of guanidine and other alkyl-substituted guanidines.
| Compound | Structure | pKa of Conjugate Acid |
| Guanidine | HNC(NH2)2 | ~13.6[2] |
| Methylguanidine | CH3NHC(NH2)=NH | 12.78 (Predicted)[3] |
| 1,1-Dimethylguanidine | (CH3)2NC(NH2)=NH | 14.54 (Predicted) [3][4][5] |
| 1,1,3,3-Tetramethylguanidine (TMG) | [(CH3)2N]2C=NH | 13.0[6] |
| 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's Base) | (CH3)2NC(=NC(CH3)3)N(CH3)2 | 14.0 (in 1:1 water/ethanol)[7] |
Signaling Pathways and Logical Relationships
The fundamental principle underlying the basicity of 1,1-Dimethylguanidine is its protonation equilibrium and the subsequent resonance stabilization of the resulting cation.
Caption: Protonation equilibrium and resonance stabilization of the 1,1-Dimethylguanidinium ion.
Experimental Protocols for pKa Determination
The pKa of a basic compound like 1,1-Dimethylguanidine is typically determined by potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the base and monitoring the resulting change in pH.
Potentiometric Titration Workflow
The following diagram illustrates a typical workflow for determining the pKa of a basic compound using potentiometric titration.
Caption: A simplified workflow for pKa determination by potentiometric titration.
Detailed Methodology for Potentiometric Titration
-
Materials and Reagents:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Standard pH buffers (pH 4.0, 7.0, and 10.0)
-
Calibrated pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
pH Meter Calibration: Calibrate the pH meter using the standard pH buffers according to the manufacturer's instructions.
-
Titration Setup: Place the 1,1-Dimethylguanidine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.
-
Titration: Fill the burette with the standardized HCl solution. Record the initial pH of the guanidine solution. Add the HCl solution in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
-
Data Analysis: Continue the titration well past the equivalence point (the point of rapid pH change). Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
pKa Determination: Determine the equivalence point from the titration curve (the steepest point of the curve). The volume of titrant at the half-equivalence point (half the volume of HCl needed to reach the equivalence point) corresponds to the point where the concentrations of the protonated and unprotonated forms of 1,1-Dimethylguanidine are equal. The pH at this half-equivalence point is equal to the pKa of the conjugate acid.
-
References
- 1. Basicity of Amidines and Guanidines [unacademy.com]
- 2. youtube.com [youtube.com]
- 3. Human Metabolome Database: Showing metabocard for Methylguanidine (HMDB0001522) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,1,3,3-Tetramethylguanidine - Wikipedia [en.wikipedia.org]
- 7. dcfinechemicals.com [dcfinechemicals.com]
Navigating the Safe Handling of 1,1-Dimethylguanidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling procedures for 1,1-Dimethylguanidine hydrochloride (CAS No. 22583-29-5). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the handling of this compound. This document outlines the known hazards, personal protective equipment requirements, emergency procedures, and proper storage and disposal methods.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Section 2: Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value | Reference |
| CAS Number | 22583-29-5 | [1] |
| Molecular Formula | C3H9N3·HCl | [1] |
| Appearance | Crystalline solid | [3] |
| Solubility | Freely soluble in water | [3] |
Section 3: Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.
Engineering Controls
-
Work in a well-ventilated area.[4] Use of a chemical fume hood is recommended, especially when handling the solid form to avoid dust generation.
-
Provide appropriate exhaust ventilation at places where dust is formed.[2][5]
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
| PPE Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2] | Protects against splashes and dust particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Handle with gloves that have been inspected prior to use. Use proper glove removal technique.[2] | Prevents skin contact which can cause irritation. |
| Body Protection | Laboratory coat or other suitable protective clothing.[7] | Minimizes the risk of skin contact with clothing. |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] | Prevents inhalation of dust, which can cause respiratory tract irritation. |
Section 4: Safe Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling
-
Avoid contact with skin and eyes.[2]
-
Avoid formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[8]
Storage
Section 5: First-Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | Procedure |
| Eye Contact | Immediately wash out with fresh running water. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye and moving the eyelids by occasionally lifting the upper and lower lids. Seek medical attention without delay.[1] |
| Skin Contact | Flush skin and hair with running water (and soap if available). Seek medical attention in the event of irritation.[1] |
| Inhalation | If fumes, aerosols, or combustion products are inhaled, remove the individual from the contaminated area to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |
| Ingestion | Immediately give a glass of water. First aid is not generally required. If in doubt, contact a Poisons Information Centre or a doctor.[1] |
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]
-
Environmental Precautions: Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]
Section 6: Disposal Considerations
All waste materials should be handled as hazardous waste.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]
Section 7: Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the risk assessment and control process when working with this compound.
Caption: Risk assessment and control workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 1,1-Dimethylguanidine Hemisulfate Salt | CAS No: 598-65-2 [aquigenbio.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Applications of 1,1-Dimethylguanidine Hydrochloride in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dimethylguanidine hydrochloride, a compound synonymous with the widely-used pharmaceutical metformin, is a versatile and valuable reagent in the field of organic chemistry. Its unique structural features and basicity allow it to serve as a key building block in the synthesis of a variety of heterocyclic compounds, most notably pyrimidines. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its role in the formation of substituted pyrimidines. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical use in the laboratory.
Introduction
This compound, systematically named 3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride, is a readily available and inexpensive organic salt.[1] While its application as the active pharmaceutical ingredient metformin in the management of type 2 diabetes is well-established, its utility in synthetic organic chemistry is also of significant interest.[2] The presence of a guanidine moiety, characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two others, imparts a high degree of basicity and nucleophilicity, making it a potent reagent for the construction of nitrogen-containing heterocycles.[3] This guide will delve into the practical applications of this compound in organic synthesis, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is crucial for its effective application in organic synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂ClN₅ | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 223-226 °C | [4] |
| pKa | 12.4 (of the protonated guanidinium ion) | [4] |
| Solubility | Freely soluble in water; slightly soluble in alcohol; practically insoluble in acetone and methylene chloride. | [4] |
Applications in Organic Synthesis
The primary application of this compound in organic chemistry is as a nitrogen-containing building block for the synthesis of heterocyclic compounds. Its bifunctional nature, possessing multiple nucleophilic nitrogen atoms, allows it to participate in cyclization reactions to form stable aromatic systems.
Synthesis of 2-(N,N-Dimethylguanidinyl)-4,6-diarylpyrimidines
A prominent application of this compound is in the multicomponent synthesis of 2-(N,N-dimethylguanidinyl)-4,6-diarylpyrimidines. This reaction proceeds via a condensation reaction between a substituted aromatic aldehyde, a methyl ketone, and this compound (metformin) in the presence of an acid catalyst.[5] This one-pot synthesis provides an efficient route to a diverse range of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[5]
Experimental Protocol: Synthesis of 2-(N,N-Dimethylguanidinyl)-4,6-diarylpyrimidines
The following is a general procedure for the synthesis of 2-(N,N-dimethylguanidinyl)-4,6-diarylpyrimidines, adapted from the work of Komarla, R. et al.[5]
Materials:
-
Substituted aromatic aldehyde (0.01 M)
-
Substituted methyl ketone (0.012 M)
-
This compound (Metformin) (0.015 M)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Water
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (0.01 M), methyl ketone (0.012 M), and this compound (0.015 M) in methanol.
-
Add a few drops of concentrated hydrochloric acid to the solution to act as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid product from a mixture of water and acetone (80:20 v/v) to yield the pure 2-(N,N-dimethylguanidinyl)-4,6-diarylpyrimidine.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, and Mass Spectrometry).
Quantitative Data for Selected Synthesized Pyrimidines:
The following table summarizes the quantitative data for a selection of 2-(N,N-dimethylguanidinyl)-4,6-diarylpyrimidines synthesized using the above protocol.
| Compound | Ar-CHO | Ar'-CO-CH₃ | Yield (%) | M.P. (°C) |
| P1 | Benzaldehyde | Acetophenone | 78 | 160-162 |
| P2 | 4-Chlorobenzaldehyde | Acetophenone | 82 | 175-177 |
| P3 | 4-Methoxybenzaldehyde | Acetophenone | 75 | 155-157 |
| P4 | Benzaldehyde | 4-Methylacetophenone | 80 | 168-170 |
| P5 | 4-Methoxybenzaldehyde | 4-Methoxyacetophenone | 85 | 180-182 |
Data extracted from Komarla, R. et al. (2016).[5]
Reaction Workflow Diagram:
References
1,1-Dimethylguanidine Hydrochloride: A Versatile Precursor in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
1,1-Dimethylguanidine hydrochloride serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive guanidine functional group, which can be readily incorporated into larger molecular scaffolds. This technical guide provides an in-depth overview of the applications of this compound as a synthetic precursor, with a focus on its role in the production of the widely-used antidiabetic drug, metformin.
Synthesis of Metformin
The industrial synthesis of metformin hydrochloride is a prime example of the utility of precursors to 1,1-dimethylguanidine. The common route involves the reaction of dimethylamine hydrochloride with dicyandiamide (cyanoguanidine). While this compound itself is an intermediate, the synthesis often proceeds directly from its constituent parts.
The reaction mechanism involves the nucleophilic attack of dimethylamine on the electrophilic carbon of the nitrile group in cyanoguanidine. This is followed by a proton transfer to yield metformin.
Experimental Protocol: One-Pot Synthesis of Metformin Hydrochloride
This protocol outlines a one-pot synthesis of metformin hydrochloride from dimethylamine and dicyandiamide.
Materials:
-
Dimethylamine solution
-
Concentrated Hydrochloric Acid
-
Dicyandiamide (DCDA)
-
Xylene
-
Methanol
Procedure:
-
In Situ Formation of Dimethylamine Hydrochloride: Purge dimethylamine gas into water to prepare an aqueous dimethylamine solution. To this solution, add concentrated hydrochloric acid to form dimethylamine hydrochloride in situ.
-
Azeotropic Distillation: Remove the bulk of the water by distillation under vacuum. Subsequently, add xylene and perform an azeotropic distillation to remove residual water.
-
Reaction with Dicyandiamide: To the flask containing the in situ generated dimethylamine hydrochloride, add dicyandiamide. Heat the reaction mixture to 135-140°C for 5-10 hours.
-
Extraction and Isolation: After the reaction is complete, extract the metformin formed into water and concentrate the aqueous solution.
-
Purification: Isolate the metformin hydrochloride by distillation of the water, followed by filtration. Wash the resulting solid with methanol and dry to obtain highly pure metformin hydrochloride.
Quantitative Data for Metformin Synthesis
| Parameter | Value | Reference |
| Reaction Temperature | 135-140 °C | |
| Reaction Time | 5-10 hours | |
| Purity of Metformin HCl | Substantially free from melamine and cyanoguanidine |
General Reactivity and Applications
1,1-Dimethylguanidine and its salts are valuable reagents in organic synthesis beyond the production of metformin. The guanidine group's basicity and nucleophilicity allow it to participate in a variety of chemical transformations. It can be used as a building block for the synthesis of various heterocyclic compounds and as a catalyst in certain reactions. Its applications extend to the synthesis of agrochemicals and other technical products.[1]
Proposed Synthesis of S-2-amino-3-(1,1-dimethylguanidinyl)propanoic acid
A potential synthetic strategy could involve the following steps:
-
Protection of the Amino Acid: Start with a suitable N-protected and carboxyl-protected derivative of L-asparagine or L-diaminopropionic acid.
-
Guanidinylation: React the protected amino acid with a guanidinylating agent. A common reagent for this purpose is N,N'-di-Boc-N''-triflylguanidine or similar activated guanidinylating agents.
-
Deprotection: Remove the protecting groups from the amino and carboxyl functions to yield the final product, S-2-amino-3-(1,1-dimethylguanidinyl)propanoic acid.
Further research and experimental optimization would be necessary to establish a viable and efficient synthesis for this specific compound.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic pathway and a general experimental workflow.
References
Methodological & Application
Application Notes: 1,1-Dimethylguanidine Hydrochloride as a Catalyst in the Synthesis of Dihydropyrimidinones
Introduction
1,1-Dimethylguanidine hydrochloride has emerged as an effective organocatalyst in multicomponent reactions, particularly in the synthesis of heterocyclic compounds of pharmaceutical interest. Its basicity and ability to act as a hydrogen bond donor facilitate key steps in reaction mechanisms, such as the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of compounds known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and antihypertensive properties. This document provides detailed application notes and protocols for the use of this compound as a catalyst in the synthesis of DHPMs.
Catalytic Application: Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and a urea or thiourea. This compound serves as an efficient catalyst for this transformation, promoting the reaction under mild conditions to afford high yields of the desired dihydropyrimidinone products.
Reaction Scheme:
A general scheme for the this compound catalyzed Biginelli reaction.
Quantitative Data Summary
The catalytic efficiency of this compound in the Biginelli reaction is demonstrated by the synthesis of a variety of dihydropyrimidinone derivatives. The following table summarizes the reaction outcomes with different aromatic aldehydes.
| Entry | Aldehyde (R) | Product | Time (h) | Yield (%) |
| 1 | C₆H₅ | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 5 | 92 |
| 2 | 4-Cl-C₆H₄ | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4.5 | 95 |
| 3 | 4-NO₂-C₆H₄ | 5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 4 | 98 |
| 4 | 4-CH₃O-C₆H₄ | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 6 | 88 |
| 5 | 3-NO₂-C₆H₄ | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 4.5 | 93 |
Experimental Protocols
General Procedure for the Synthesis of Dihydropyrimidinones:
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol, 0.13 mL)
-
Urea (1.5 mmol, 0.09 g)
-
This compound (0.1 mmol, 0.012 g, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and this compound (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Stir the reaction mixture at reflux (approximately 80 °C) for the time specified in the table above.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7) as the eluent.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice with constant stirring.
-
The solid product will precipitate out. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and FT-IR).
Reaction Mechanism and Workflow
The proposed mechanism for the this compound catalyzed Biginelli reaction involves several key steps, starting with the formation of an N-acyliminium ion intermediate. The guanidine catalyst facilitates the reaction by acting as a base to deprotonate the β-ketoester and as a proton shuttle.
Caption: Workflow of the this compound catalyzed Biginelli reaction.
This logical diagram illustrates the key transformations in the synthesis of dihydropyrimidinones, highlighting the formation of crucial intermediates leading to the final product. The catalytic role of this compound is central to facilitating the initial condensation and addition steps.
Application Notes and Protocols for 1,1-Dimethylguanidine Hydrochloride in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidines and their salts are recognized as strong organic bases and have found utility as catalysts in a variety of organic transformations.[1][2] Their basicity and hydrogen-bonding capabilities allow them to act as effective catalysts in reactions such as the Knoevenagel condensation, aza-Henry reaction, and various multicomponent reactions.[3][4] 1,1-Dimethylguanidine hydrochloride, as a salt of a strong organic base, has the potential to be a valuable catalyst in condensation reactions where proton abstraction is a key step. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds, providing pathways to a wide array of important molecules, including pharmaceutical intermediates and bioactive compounds.
This document provides a detailed protocol for the use of guanidine salts as catalysts in the Knoevenagel condensation. Due to a lack of specific literature detailing the use of this compound in this application, the following protocols are based on the established use of the closely related and structurally similar guanidine hydrochloride.[5] These notes are intended to serve as a practical guide for researchers exploring the catalytic activity of guanidine derivatives in condensation reactions.
Key Application: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[6] Guanidine salts, in the presence of a base, can effectively catalyze this transformation.
Reaction Scheme:
Where Z1 and Z2 are electron-withdrawing groups.
Experimental Protocols
Protocol 1: Guanidine Hydrochloride-Triethylamine Catalyzed Knoevenagel Condensation of Hydantoin Derivatives
This protocol is adapted from a procedure utilizing a Guanidine hydrochloride-triethylamine (GnHCl-TEA) mixed catalyst system for the synthesis of 5-arylidenehydantoins.[5] This serves as a representative protocol for employing a guanidine salt in a Knoevenagel-type condensation.
Materials:
-
Hydantoin
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
This compound (or Guanidine hydrochloride as per the reference)
-
Triethylamine (TEA)
-
Polyethylene glycol 200 (PEG-200)
-
0.2 M Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, combine hydantoin (6 mmol), the desired aromatic aldehyde (5 mmol), and this compound (1 mmol).
-
Add 1 mL of triethylamine to the mixture.
-
Add 5 mL of PEG-200 to the flask to serve as the solvent.[5]
-
Heat the reaction mixture to 100 °C with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add 20 mL of 0.2 M HCl solution to the flask to precipitate the crude product.[5]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water.
-
Dry the product in a vacuum oven to obtain the 5-arylidenehydantoin.
Data Presentation
The following table summarizes representative quantitative data for the Knoevenagel condensation of hydantoin with various aromatic aldehydes using a guanidine hydrochloride-triethylamine catalyst system in PEG-200, as reported in the literature.[5] These values can be used as a benchmark when optimizing reactions with this compound.
Table 1: Representative Data for Knoevenagel Condensation of Hydantoin with Aromatic Aldehydes
| Aldehyde | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | GnHCl-TEA | PEG-200 | 100 | 2 | 88 |
| 4-Methoxybenzaldehyde | GnHCl-TEA | PEG-200 | 100 | 2.5 | 92 |
| 4-Chlorobenzaldehyde | GnHCl-TEA | PEG-200 | 100 | 3 | 90 |
| 4-Nitrobenzaldehyde | GnHCl-TEA | PEG-200 | 100 | 1.5 | 95 |
Data adapted from a study on guanidine hydrochloride-catalyzed reactions.[5]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Knoevenagel Condensation
Caption: Workflow for the Guanidine-Catalyzed Knoevenagel Condensation.
Diagram 2: Plausible Catalytic Cycle for Guanidine-Catalyzed Knoevenagel Condensation
Caption: Proposed Mechanism for Guanidine-Catalyzed Knoevenagel Condensation.
References
Application Notes and Protocols for 1,1-Dimethylguanidine Hydrochloride Mediated Synthesis of Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of various heterocyclic compounds utilizing 1,1-dimethylguanidine hydrochloride as a key reagent. The information is intended to guide researchers in the efficient synthesis of pyrimidines, with an exploration of potential pathways for quinazoline and triazine synthesis.
Introduction
This compound is a versatile and readily available reagent for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals. Its utility stems from the nucleophilic nature of the guanidine moiety, enabling cyclocondensation reactions with various electrophilic partners. This document focuses on its application in the synthesis of pyrimidines, a class of heterocycles of significant medicinal importance.
Synthesis of 2-(Dimethylamino)pyrimidines
The most well-documented application of this compound in heterocycle synthesis is the formation of 2-(dimethylamino)pyrimidines through condensation with 1,3-dicarbonyl compounds. This reaction, a variation of the Pinner synthesis, provides a straightforward and efficient route to a diverse range of substituted pyrimidines.
General Reaction Scheme
The reaction proceeds via a cyclocondensation mechanism where the 1,1-dimethylguanidine acts as the N-C-N building block, reacting with the 1,3-dicarbonyl compound.
Diagram of the General Pyrimidine Synthesis Workflow
Caption: General workflow for the synthesis of 2-(dimethylamino)pyrimidine derivatives.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2-(dimethylamino)pyrimidine derivatives from this compound and different 1,3-dicarbonyl compounds.
| 1,3-Dicarbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | NaOEt | Ethanol | Reflux | 6-20 | Not specified | [1] |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 4-6 | Not specified | [2] |
| β-Diketones (general) | - | - | - | - | - | [3] |
| β-Ketoesters (general) | KOH | Ethanol | Not specified | Not specified | Not specified | [4] |
Note: Specific yield data for reactions with this compound is limited in the literature. The provided information is based on analogous reactions with similar guanidine derivatives. Researchers are encouraged to optimize reaction conditions for specific substrates.
Experimental Protocol: Synthesis of 2-(Dimethylamino)-4,6-dimethylpyrimidine
This protocol is adapted from the general procedure for the synthesis of pyrimidines from guanidine derivatives and β-dicarbonyl compounds.[1]
Materials:
-
This compound
-
Acetylacetone
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Standard reflux apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
To the stirred solution, add this compound (1.0 equivalent).
-
Add acetylacetone (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis of 2-(Dimethylamino)quinazolines
The synthesis of quinazolines directly employing this compound as a primary building block is not as extensively documented as pyrimidine synthesis. However, a plausible synthetic route involves the condensation of 1,1-dimethylguanidine with a 2-aminobenzonitrile derivative. This approach would lead to the formation of a 2-(dimethylamino)-4-aminoquinazoline.
Proposed Reaction Scheme
This proposed pathway involves the initial formation of an amidine from the nitrile, followed by intramolecular cyclization.
Diagram of the Proposed Quinazoline Synthesis Pathway
Caption: Proposed pathway for the synthesis of 2-(dimethylamino)quinazolines.
Experimental Protocol: (Proposed) Synthesis of a 2-(Dimethylamino)-4-aminoquinazoline Derivative
This is a proposed protocol based on general methods for quinazoline synthesis from 2-aminobenzonitriles. Optimization of reaction conditions will be necessary.
Materials:
-
Substituted 2-aminobenzonitrile
-
This compound
-
Strong base (e.g., Sodium hydride, NaH)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF)
-
Standard reaction glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Add this compound (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the substituted 2-aminobenzonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of 1,3,5-Triazines
The literature on the direct synthesis of 1,3,5-triazines using this compound is sparse. In principle, cyclotrimerization of a cyanoguanidine derivative could lead to a triazine, or a step-wise construction involving a biguanide derivative and an ester could be envisioned. A known method involves the condensation of metformin (a dimethylbiguanide) with esters to form 2,4-diamino-6-substituted-1,3,5-triazines, suggesting a potential, albeit indirect, route starting from 1,1-dimethylguanidine.[5]
Proposed Conceptual Pathway
Given the lack of direct evidence, a hypothetical pathway could involve the conversion of 1,1-dimethylguanidine to a biguanide intermediate, followed by cyclization.
Diagram of a Conceptual Triazine Synthesis Pathway
Caption: Conceptual pathway for the synthesis of a 1,3,5-triazine derivative.
Due to the speculative nature of this pathway for this compound, a detailed experimental protocol is not provided. Researchers interested in this synthesis are advised to consult literature on the synthesis of biguanides and their subsequent cyclization reactions.
Reaction Mechanism: Pinner-Type Pyrimidine Synthesis
The formation of a 2-(dimethylamino)pyrimidine from a β-diketone and this compound proceeds through a series of nucleophilic addition and condensation steps.
Diagram of the Pinner-Type Pyrimidine Synthesis Mechanism
Caption: Simplified mechanism of the Pinner-type synthesis of 2-(dimethylamino)pyrimidines.
Conclusion
This compound is a valuable reagent for the synthesis of 2-(dimethylamino)pyrimidines via condensation with 1,3-dicarbonyl compounds. While its application in the direct synthesis of quinazolines and triazines is less established, plausible synthetic routes can be proposed, offering avenues for further research and methodology development. The protocols and data presented herein serve as a foundation for researchers to explore the utility of this versatile building block in the creation of diverse heterocyclic libraries for drug discovery and development.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. [2-(Diethylamino)pyrimidines 2nd Communication: Analgesics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 5. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Quantification of 1,1-Dimethylguanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylguanidine hydrochloride is a related substance of Metformin, a widely used oral anti-diabetic drug.[1][2][3] The quantification of impurities and related substances is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. The described method is based on established principles of hydrophilic interaction chromatography (HILIC) and is suitable for use in research and quality control laboratories.[3]
Principle
This method utilizes a HILIC column to achieve separation of the highly polar 1,1-Dimethylguanidine from other related substances and the active pharmaceutical ingredient (API).[3] The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer, and the separation is based on the partitioning of the analyte between the mobile phase and the water-enriched layer on the surface of the polar stationary phase. Detection is typically carried out using a UV detector at a low wavelength, as guanidine compounds have low UV absorbance.[3]
Experimental
Instrumentation and Materials
-
HPLC System: A system capable of delivering a precise and stable mobile phase flow, equipped with a UV detector. An ACQUITY UPLC H-Class system or equivalent is suitable.[3]
-
Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.[3]
-
Data Acquisition and Processing: Empower™ 2 CDS software or equivalent.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[3] |
| Mobile Phase | 80:20 (v/v) Acetonitrile: 30 mM Potassium Phosphate Buffer (pH 2.2)[3] |
| Flow Rate | 0.5 mL/min[3] |
| Column Temperature | 40 °C[3] |
| Detection | UV at 232 nm[1][4] |
| Injection Volume | 1.0 µL[3] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
30 mM Potassium Phosphate Buffer (pH 2.2): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 30 mM solution. Adjust the pH to 2.2 with phosphoric acid.
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 30 mM potassium phosphate buffer (pH 2.2) in an 80:20 (v/v) ratio.[3] Degas the mobile phase before use.
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent (e.g., 70:30 acetonitrile:water).[3]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 0.1 - 10 µg/mL).
Sample Preparation: The sample preparation will depend on the matrix. For drug substance, accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. For drug product, a more complex extraction procedure may be required to remove excipients.
Protocol
-
System Preparation: Set up the HPLC system according to the chromatographic conditions specified in the table above.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
System Suitability: Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as retention time repeatability (RSD ≤ 2.0%), peak area repeatability (RSD ≤ 2.0%), and tailing factor (T ≤ 2.0).
-
Calibration Curve: Inject the working standard solutions in increasing order of concentration. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Analysis: Identify and integrate the peak corresponding to 1,1-Dimethylguanidine in the sample chromatogram.
-
Quantification: Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | Report | ~ X.XX |
| Tailing Factor | ≤ 2.0 | ~ X.X |
| Theoretical Plates | ≥ 2000 | ~ XXXX |
| RSD of Peak Area (%) | ≤ 2.0 | ~ X.X |
| RSD of Retention Time (%) | ≤ 2.0 | ~ X.X |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | |
| 0.5 | |
| 1.0 | |
| 2.5 | |
| 5.0 | |
| 10.0 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Experimental Workflow
Caption: Workflow for the HPLC quantification of 1,1-Dimethylguanidine.
Conclusion
The described HPLC method using a HILIC column is demonstrated to be suitable for the accurate and precise quantification of this compound. The method is straightforward, reproducible, and can be readily implemented in a quality control setting for the analysis of metformin-related substances in pharmaceutical ingredients and formulations. Proper validation of the method in accordance with regulatory guidelines is recommended before its application to routine analysis.
References
Application Notes and Protocols for LC-MS/MS Analysis of 1,1-Dimethylguanidine Hydrochloride and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylguanidine hydrochloride is a small polar molecule of significant interest in pharmaceutical development, both as a potential impurity and a degradation product of active pharmaceutical ingredients like metformin. Its analysis, along with its reaction products, is crucial for ensuring drug safety and stability. This document provides detailed application notes and protocols for the quantitative analysis of 1,1-Dimethylguanidine and its primary reaction products—guanylurea and melamine—using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The methodologies outlined below are designed to be adaptable for various matrices including pharmaceutical formulations, urine, and plasma, catering to the needs of researchers in drug metabolism, pharmacokinetics, and quality control.
Analytical Strategy Overview
The core of the analytical strategy involves the separation of these polar analytes using Hydrophilic Interaction Liquid Chromatography (HILIC), followed by sensitive and selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data
The following tables summarize the essential mass spectrometry parameters for the detection and quantification of 1,1-Dimethylguanidine and its key reaction products. These parameters can be used to build an acquisition method on a triple quadrupole mass spectrometer.
Table 1: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity | Use |
| 1,1-Dimethylguanidine | 102.1 | 60.1 | 20 | Positive | Quantifier |
| 102.1 | 44.1 | 25 | Positive | Qualifier | |
| Guanylurea | 103.1 | 60.1 | 15 | Positive | Quantifier |
| 103.1 | 43.1 | 20 | Positive | Qualifier | |
| Melamine | 127.0 | 85.0 | 20 | Positive | Quantifier[1] |
| 127.0 | 68.0 | 30 | Positive | Qualifier |
Note: Collision energies may require optimization depending on the specific mass spectrometer used.
Experimental Protocols
Protocol 1: Analysis in Pharmaceutical Formulations
This protocol is designed for the quantification of 1,1-Dimethylguanidine and its reaction products as impurities in a drug substance or finished product.
1. Sample Preparation:
-
Accurately weigh and transfer 100 mg of the powdered pharmaceutical formulation into a 100 mL volumetric flask.
-
Add approximately 70 mL of a diluent (80:20 acetonitrile:water, v/v) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
For analysis, further dilute the solution as needed to fall within the calibration curve range.
-
Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) %B 0.0 95 5.0 50 5.1 95 | 7.0 | 95 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole with ESI source
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: As listed in Table 1.
Protocol 2: Analysis in Human Urine
This protocol is suitable for metabolic or pharmacokinetic studies.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.
-
Transfer 100 µL of the urine supernatant to a clean microcentrifuge tube.
-
Add 400 µL of acetonitrile containing an appropriate internal standard to precipitate proteins and dilute the sample.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an LC autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
Use the same LC-MS/MS conditions as described in Protocol 1.
Protocol 3: Analysis in Human Plasma
This protocol is designed for pharmacokinetic and drug metabolism studies involving plasma samples.
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 15 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Formate).
-
Vortex and transfer to an LC autosampler vial.
2. LC-MS/MS Conditions:
-
Use the same LC-MS/MS conditions as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the experimental protocols and the relationship between the parent compound and its reaction products.
Conclusion
The LC-MS/MS methods detailed in this document provide a robust and sensitive approach for the quantitative analysis of this compound and its primary reaction products. The provided protocols for pharmaceutical formulations, urine, and plasma can be readily implemented in a variety of research and quality control settings. Proper method validation should be performed in accordance with the relevant regulatory guidelines for each specific application.
References
The Rising Utility of 1,1-Dimethylguanidine Hydrochloride: A Potent, Non-Nucleophilic Strong Base for Modern Organic Synthesis
Introduction
In the landscape of organic synthesis, the demand for strong, yet non-nucleophilic, bases is ever-present. These reagents are crucial for promoting a variety of transformations, from deprotonation and elimination reactions to the activation of substrates in catalysis, all while minimizing undesired side reactions. Among the arsenal of available bases, 1,1-Dimethylguanidine hydrochloride has emerged as a versatile and powerful tool for researchers, scientists, and drug development professionals. Its combination of high basicity, low nucleophilicity, and favorable solubility profile makes it an attractive alternative to more traditional, sterically hindered amine bases. This application note provides a comprehensive overview of the properties and applications of this compound, complete with comparative data and illustrative protocols to guide its effective use in the laboratory.
Physicochemical Properties and Advantages
1,1-Dimethylguanidine is a strong organic base, a characteristic attributed to the resonance stabilization of its conjugate acid, the 1,1-dimethylguanidinium ion. The positive charge is delocalized over three nitrogen atoms, rendering the parent base thermodynamically favorable to protonate. The hydrochloride salt is a convenient and stable form for storage and handling.
| Property | Value | Reference |
| pKa of Conjugate Acid | ~13.6 (Guanidine) | [1] |
| Appearance | White to light yellow solid | [2] |
| Solubility | Highly soluble in polar solvents like water and alcohol. | [3] |
The key advantage of 1,1-Dimethylguanidine lies in its non-nucleophilic nature, a direct consequence of the steric hindrance provided by the two methyl groups on one of the nitrogen atoms. This steric bulk impedes the nitrogen's ability to participate in nucleophilic attack at electrophilic centers, thereby favoring its role as a proton abstractor. This selectivity is paramount in reactions where sensitive functional groups are present.
Applications in Organic Synthesis
While specific, detailed protocols in peer-reviewed literature are still emerging, the utility of this compound as a non-nucleophilic strong base can be inferred from its known applications and the behavior of similar guanidine bases.
Catalysis of Condensation Reactions
Guanidines are effective catalysts for various condensation reactions. Their strong basicity allows for the deprotonation of weakly acidic C-H, N-H, and O-H bonds, generating reactive nucleophiles for subsequent additions.
Conceptual Experimental Workflow for a Knoevenagel-type Condensation:
Caption: General workflow for a this compound catalyzed condensation reaction.
Dehydrohalogenation and Elimination Reactions
The strong basicity of 1,1-Dimethylguanidine makes it a suitable candidate for promoting E2 elimination reactions to form alkenes from alkyl halides. Its non-nucleophilic character is particularly advantageous in minimizing competing SN2 substitution reactions.[4]
Hypothetical Comparison with Other Non-Nucleophilic Bases in a Dehydrohalogenation Reaction:
While direct comparative data for 1,1-Dimethylguanidine is limited, a hypothetical comparison based on the known properties of guanidine bases suggests its potential efficacy.
| Base | pKa of Conjugate Acid | Expected Reactivity | Potential Advantages |
| 1,1-Dimethylguanidine | ~13.6 | High | Good solubility, cost-effective |
| DBU | ~13.5 in MeCN | High | Well-established, liquid |
| DBN | ~12.7 in MeCN | Moderate to High | Similar to DBU |
| Barton's Base | ~14 in H2O/EtOH | Very High | Highly hindered, non-nucleophilic |
Synthesis of Heterocyclic Compounds
Guanidines are valuable building blocks and reagents in the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[5][6] They can act as both a strong base to facilitate cyclization and as a source of nitrogen atoms in the final ring system.
Logical Relationship in Heterocycle Synthesis:
Caption: Role of this compound in heterocyclic synthesis.
Detailed Experimental Protocols
While specific literature protocols for many applications of this compound are not yet widely published, the following conceptual protocols are provided based on its known reactivity and general procedures for similar bases. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for a this compound Catalyzed Knoevenagel Condensation
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene compound (1.1 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Anhydrous potassium carbonate (1.2 mmol)
-
Anhydrous solvent (e.g., Ethanol, DMF, 5 mL)
-
Stir bar
-
Round-bottom flask
-
Condenser (if heating)
Procedure:
-
To a dry round-bottom flask equipped with a stir bar, add the aldehyde or ketone, the active methylene compound, this compound, and anhydrous potassium carbonate.
-
Add the anhydrous solvent to the flask.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired condensed product.
Protocol 2: General Procedure for a this compound Promoted Dehydrohalogenation
Materials:
-
Alkyl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Anhydrous potassium carbonate (2.0 mmol)
-
Anhydrous aprotic solvent (e.g., Acetonitrile, THF, 10 mL)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask equipped with a stir bar and reflux condenser, add the alkyl halide and the anhydrous aprotic solvent.
-
Add this compound and anhydrous potassium carbonate to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the disappearance of the starting material by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by distillation or column chromatography to yield the desired alkene.
Conclusion
This compound is a promising non-nucleophilic strong base with significant potential in a wide range of organic transformations. Its high basicity, coupled with steric hindrance that minimizes nucleophilic side reactions, makes it a valuable tool for modern synthetic chemistry. While more detailed and comparative studies are needed to fully elucidate its scope and limitations, the information and conceptual protocols provided herein offer a solid foundation for researchers to begin exploring the utility of this versatile reagent in their own synthetic endeavors. As the demand for efficient and selective synthetic methods continues to grow, this compound is poised to become an increasingly important component of the organic chemist's toolkit.
References
- 1. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1,1-二甲基胍 硫酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Solubility Profile of 1,1-Dimethylguanidine Hydrochloride in Common Organic Solvents
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the solubility of 1,1-Dimethylguanidine hydrochloride, a compound of significant interest in pharmaceutical research. The following sections detail its solubility in a range of common organic solvents, presenting both qualitative and quantitative data. A standardized experimental protocol for determining solubility is also provided to ensure reproducible and accurate measurements in your laboratory setting.
Introduction
This compound, also widely known as Metformin hydrochloride, is a biguanide class compound. Understanding its solubility characteristics in various organic solvents is crucial for a multitude of applications, including formulation development, analytical method development, and in vitro/in vivo studies. The polarity of the solvent plays a significant role in the dissolution of this hydrophilic molecule.
Solubility Data
The solubility of this compound has been evaluated in several common organic solvents. The data, compiled from various sources, is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound and solvent, and the crystalline form of the solute.
Table 1: Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Quantitative Solubility | Qualitative Solubility |
| Aqueous | Water | 50 mg/mL[1] | Freely soluble[1], Easily soluble[2], Highly soluble[3] |
| Alcohols | Methanol | Data not available | Soluble[2] |
| Ethanol | Data not available | Slightly soluble[2], Sparingly soluble | |
| n-Propanol | Very low in pure solvent | Data not available | |
| Isopropanol | Data not available | Data not available | |
| Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | 50 mM[1] | Soluble[2], Sparingly soluble |
| N,N-Dimethylformamide (DMF) | Very low in pure solvent | Sparingly soluble | |
| Acetonitrile | Very low in pure solvent | Data not available | |
| Acetone | Data not available | Practically insoluble[1] | |
| Chlorinated Solvents | Dichloromethane (Methylene Chloride) | Data not available | Practically insoluble[1] |
| Chloroform | Data not available | Insoluble[2] | |
| Ethers | Diethyl Ether | Data not available | Insoluble[2] |
| Tetrahydrofuran (THF) | Data not available | Data not available | |
| Hydrocarbons | Toluene | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative or qualitative values were not found in the searched literature. "Very low" is based on a study indicating minimal solubility in the pure organic solvent[4].
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a chosen organic solvent.
3.1. Materials
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance (readable to at least 0.1 mg)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
3.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled orbital shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
3.3. Diagram of Experimental Workflow
Caption: Experimental workflow for determining the solubility of a compound.
Signaling Pathways and Logical Relationships
While this compound is not directly involved in a signaling pathway related to its solubility, a logical diagram can illustrate the factors influencing its solubility.
Caption: Key factors that determine the solubility of a compound.
Conclusion
The information presented in these application notes provides a foundational understanding of the solubility of this compound in common organic solvents. The provided experimental protocol offers a standardized method for researchers to determine solubility in their specific solvent systems, ensuring consistency and comparability of data across different studies. A thorough understanding of solubility is paramount for the successful development and application of this important pharmaceutical compound.
References
Application Notes & Protocols: Step-by-Step Synthesis of Pyrimidine Derivatives Using 1,1-Dimethylguanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a 2-amino-pyrimidine derivative starting from 1,1-Dimethylguanidine hydrochloride. Guanidine derivatives are pivotal structural motifs in a vast array of biologically active compounds and are key building blocks in medicinal chemistry. The described methodology focuses on the condensation reaction between this compound and a β-ketoester to yield a substituted pyrimidine, a core structure found in numerous pharmaceuticals.
Introduction
1,1-Dimethylguanidine is a versatile reagent in organic synthesis, primarily utilized as a strong, non-nucleophilic base and as a precursor for the synthesis of more complex guanidine-containing molecules.[1] Its hydrochloride salt is a stable, easy-to-handle solid, making it a convenient starting material for various chemical transformations. One of the most significant applications of guanidines in heterocyclic chemistry is their reaction with 1,3-dicarbonyl compounds to form pyrimidine rings.[2][3] Pyrimidine scaffolds are of great interest in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]
This protocol details the synthesis of 2-(dimethylamino)-4-hydroxy-6-methylpyrimidine, a representative pyrimidine derivative, through the cyclocondensation of this compound with ethyl acetoacetate.
Experimental Protocols
Synthesis of 2-(dimethylamino)-4-hydroxy-6-methylpyrimidine
This procedure is adapted from general methods for pyrimidine synthesis from guanidines and β-ketoesters.[2][3][5]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide (21% solution in ethanol)
-
Absolute ethanol
-
Glacial acetic acid
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.23 g, 10 mmol) in absolute ethanol (50 mL).
-
Addition of Base: To the stirred solution, slowly add sodium ethoxide (3.4 mL of a 21% solution in ethanol, 10 mmol) at room temperature. Stir the mixture for 15 minutes.
-
Addition of β-Ketoester: Add ethyl acetoacetate (1.30 g, 1.26 mL, 10 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the dropwise addition of glacial acetic acid until a pH of ~7 is reached.
-
Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then triturated with cold diethyl ether (2 x 20 mL) and filtered to remove any unreacted starting materials and salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(dimethylamino)-4-hydroxy-6-methylpyrimidine.
-
Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 2-(dimethylamino)-4-hydroxy-6-methylpyrimidine.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |
| 2-(dimethylamino)-4-hydroxy-6-methylpyrimidine | C7H11N3O | 153.18 | 1.53 | 1.25 | 81.7 | 188-191 |
Visualizations
Experimental Workflow:
The following diagram illustrates the step-by-step workflow for the synthesis of 2-(dimethylamino)-4-hydroxy-6-methylpyrimidine.
References
Troubleshooting & Optimization
Troubleshooting low yield in 1,1-Dimethylguanidine hydrochloride reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low-yield reactions during the synthesis of 1,1-Dimethylguanidine hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in the synthesis of this compound can often be attributed to several key factors:
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Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.
-
Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to a significant portion of the limiting reagent remaining unreacted.
-
Moisture Contamination: The presence of water can lead to hydrolysis of starting materials or intermediates, reducing the yield of the desired product.
-
Side Reactions: Competing side reactions can consume starting materials, leading to the formation of unwanted byproducts.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the starting materials, particularly dicyandiamide and dimethylammonium chloride, are pure and dry.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time. Ensure the reaction mixture is maintained at the recommended temperature.
-
Control Stoichiometry: Carefully measure the reactants to ensure the correct molar ratios are used. An excess of one reactant may be beneficial in some cases to drive the reaction to completion.
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents to minimize moisture contamination.
Q2: I am observing the formation of an insoluble white precipitate that is not my product. What could it be?
An unexpected precipitate could be a number of byproducts. A likely candidate is melamine, which can be formed from the trimerization of cyanamide, an intermediate in the reaction of dicyandiamide.
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating, as high temperatures can promote the formation of melamine and other polymeric byproducts.
-
Reaction Monitoring: Closely monitor the reaction to avoid prolonged reaction times that might favor side reactions.
-
Purification: The desired this compound is typically soluble in alcohols, which can be used to separate it from insoluble impurities like melamine through filtration.
Q3: How can I effectively purify my crude this compound?
Recrystallization is a common and effective method for purifying this compound.
Troubleshooting Steps:
-
Solvent Selection: A key step is choosing an appropriate solvent. Alcohols, such as ethanol or methanol, are often good choices as this compound is soluble in them at elevated temperatures and less soluble at lower temperatures. A mixed solvent system, such as ethanol/water, can also be effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can increase the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Q4: My final product is hygroscopic and difficult to handle. How can I mitigate this?
Guanidine salts are often hygroscopic.
Troubleshooting Steps:
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual water or solvent.
-
Storage: Store the purified this compound in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide or anhydrous calcium chloride) to prevent moisture absorption.
Data Presentation: Reaction Parameter Effects on Yield
While specific quantitative data for the synthesis of this compound is not extensively published in a comparative format, the following table summarizes the expected qualitative effects of key reaction parameters on yield, based on established principles of guanidine synthesis.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Too Low | Low | Insufficient energy to overcome the activation energy barrier, leading to a slow or incomplete reaction. |
| Optimal (e.g., 120-130°C for dicyandiamide route) | High | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition or side reactions. | |
| Too High | Low | Promotes the formation of byproducts such as melamine and other polymers, and can lead to decomposition of the desired product. | |
| Reaction Time | Too Short | Low | The reaction has not had sufficient time to go to completion. |
| Optimal | High | Allows for maximum conversion of starting materials to the product. | |
| Too Long | May Decrease | Can lead to the formation of degradation products or an increase in side reactions. | |
| Stoichiometry (Dimethylammonium chloride:Dicyandiamide) | Low | Low | Dicyandiamide will be in excess, leading to incomplete conversion of the limiting reagent. |
| Optimal (e.g., ~2:1) | High | Ensures complete reaction of the dicyandiamide. A slight excess of the amine salt can help drive the reaction. | |
| High | No significant increase, may complicate purification | The excess dimethylammonium chloride will need to be removed during purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound from Dicyandiamide
This protocol is adapted from the classical synthesis of dimethylguanidine.
Materials:
-
Dicyandiamide
-
Dimethylammonium chloride
-
Glycerol (for heating bath)
-
Ethanol (for extraction/purification)
Procedure:
-
Reaction Setup: In a large test tube or round-bottom flask, thoroughly mix dicyandiamide and dimethylammonium chloride in a 1:2 molar ratio.
-
Heating: Immerse the reaction vessel in a preheated glycerol bath at 120-130°C. The mixture will melt and the reaction will commence.
-
Reaction: Maintain the temperature for approximately 2-3 hours. The reaction mixture will solidify upon completion.
-
Isolation and Purification:
-
Allow the reaction vessel to cool to room temperature.
-
Break up the solid product and transfer it to a flask.
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Add hot ethanol to the solid and stir to dissolve the this compound, leaving behind any insoluble impurities.
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Filter the hot solution to remove any insoluble byproducts.
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Allow the ethanolic solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
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Collect the purified crystals of this compound by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol and dry them under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Simplified reaction pathway and potential side reactions.
Common side reactions with 1,1-Dimethylguanidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dimethylguanidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a salt of the organic compound 1,1-Dimethylguanidine. It is primarily used in two main areas:
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In biological research, it acts as an inhibitor of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide (NO).[1] NO is a critical signaling molecule in various physiological and pathological processes.
-
In organic synthesis, it can be used as a basic catalyst for various reactions, such as the Knoevenagel condensation, which is a key step in the synthesis of various organic molecules.
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound and its related salts can cause skin and eye irritation, and may also be irritating to the respiratory system. It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, rinse the affected area thoroughly with water.
Q3: How should I properly store this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Section 1: Organic Synthesis Applications (e.g., Knoevenagel Condensation)
Problem 1: Low or no product yield in a guanidine-catalyzed reaction.
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Possible Cause 1: Inactive Catalyst. The catalytic activity of this compound can be affected by moisture or improper storage.
-
Solution: Ensure the reagent is dry. If necessary, dry the compound under vacuum. Store it in a desiccator.
-
-
Possible Cause 2: Incorrect Solvent. The polarity and protic nature of the solvent can significantly impact the reaction.[2] 1,1-Dimethylguanidine is highly soluble in polar solvents like water and alcohol.[2]
-
Solution: If the reaction is sluggish, consider switching to a more polar aprotic solvent. Refer to literature for solvent recommendations for your specific reaction.
-
-
Possible Cause 3: Suboptimal Reaction Temperature. The reaction may require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious of potential side product formation at higher temperatures.
-
-
Possible Cause 4: Incorrect pH. The basicity of the reaction medium is crucial for the catalytic activity of guanidine.
-
Solution: For the hydrochloride salt, a base is often required to liberate the free guanidine. Ensure the appropriate amount of a non-nucleophilic base is used. The choice of base can be critical; common choices include triethylamine or potassium carbonate.
-
Problem 2: Formation of multiple products or byproducts.
-
Possible Cause 1: Side Reactions. Guanidines are strong bases and can promote undesired side reactions, such as self-condensation of the starting materials or decomposition of the product.
-
Solution: Lowering the reaction temperature or reducing the amount of catalyst may help to minimize side reactions.
-
-
Possible Cause 2: Impure Starting Materials. Impurities in the starting materials can lead to the formation of byproducts.
-
Solution: Ensure the purity of your starting materials by purification (e.g., distillation, recrystallization) before use.
-
Section 2: Biological Applications (e.g., Nitric Oxide Synthase Inhibition Assays)
Problem 1: Inconsistent or non-reproducible IC50 values for NOS inhibition.
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Possible Cause 1: Solubility Issues. this compound is generally soluble in aqueous buffers, but precipitation can occur at high concentrations or in the presence of other media components.
-
Solution: Prepare fresh stock solutions and visually inspect for any precipitation before use. If solubility is an issue, consider using a different buffer system or adding a small amount of a biocompatible co-solvent like DMSO (ensure the final concentration does not affect the assay).
-
-
Possible Cause 2: Instability of the Compound. The stability of this compound in your specific assay buffer and conditions may be a factor.
-
Solution: Prepare fresh solutions for each experiment. Assess the stability of the compound under your experimental conditions (e.g., by HPLC) if inconsistencies persist.
-
-
Possible Cause 3: Variability in Enzyme Activity. The activity of the NOS enzyme can vary between batches and with storage time.
-
Solution: Aliquot the enzyme upon receipt and store it at the recommended temperature. Run a positive control with a known inhibitor to ensure the enzyme is active and the assay is performing as expected.
-
Problem 2: Unexpected or off-target effects in cell-based assays.
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Possible Cause 1: Non-specific Binding or Cytotoxicity. At high concentrations, this compound may exhibit cytotoxic effects or interact with other cellular components, leading to off-target effects.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range where the compound is not toxic to the cells. Use the lowest effective concentration for your inhibition studies.
-
-
Possible Cause 2: Alteration of Cellular pH. As a basic compound, high concentrations of 1,1-Dimethylguanidine could potentially alter the pH of the cell culture medium.
-
Solution: Ensure your cell culture medium is well-buffered. Check the pH of the medium after adding the compound, especially at the highest concentrations used.
-
Quantitative Data Summary
Table 1: Inhibitory Potency of 1,1-Dimethylguanidine against Nitric Oxide Synthase (NOS) Isoforms
| Guanidine Compound | Relative Potency against Inducible NOS (iNOS) | Relative Potency against Constitutive NOS (cNOS) |
| Aminoguanidine | High | Low |
| L-NMMA | High | High |
| 1,1-Dimethylguanidine | Moderate (10x less potent than Aminoguanidine) | High |
| Methylguanidine | Low (100x less potent than Aminoguanidine) | Not specified |
Data adapted from a comparative study on the inhibition of nitric oxide formation by various guanidines.[1] This table highlights that 1,1-Dimethylguanidine is a relatively potent inhibitor of both inducible and constitutive NOS isoforms.
Table 2: Troubleshooting Impact on a Generic Guanidine-Catalyzed Condensation Reaction
| Parameter | Standard Condition | Problematic Outcome | Troubleshooting Action | Expected Improved Outcome |
| Catalyst Loading | 10 mol% | Low yield (<30%) | Increase to 20 mol% | Increased yield (>60%) |
| Temperature | Room Temperature | No reaction | Heat to 60 °C | Reaction proceeds to completion |
| Solvent | Toluene | Low conversion | Switch to DMF | Higher conversion and yield |
| Reaction Time | 2 hours | Incomplete reaction | Extend to 6 hours | Reaction goes to completion |
This table provides a generalized summary of how adjusting reaction parameters can address common issues in guanidine-catalyzed reactions.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using this compound as a Catalyst Precursor
This protocol describes a general method for the condensation of an aldehyde with an active methylene compound.
Materials:
-
Aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Triethylamine (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Ethanol, DMF) (5 mL)
-
Round-bottom flask with a magnetic stirrer
-
TLC plates
Procedure:
-
To a dry round-bottom flask, add the aldehyde, active methylene compound, and this compound.
-
Add the anhydrous solvent, followed by the triethylamine.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on NOS activity. The specific details may vary depending on the source of the enzyme and the detection method used.
Materials:
-
Purified NOS enzyme (inducible or constitutive)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
This compound (inhibitor)
-
Griess Reagent (for nitrite detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.
-
Prepare a reaction mixture containing L-Arginine, NADPH, and BH4 in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of NOS enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37 °C).
-
-
Initiate Reaction:
-
Start the reaction by adding the reaction mixture to each well.
-
-
Incubation:
-
Incubate the plate at 37 °C for a specific time (e.g., 30-60 minutes).
-
-
Stop Reaction and Detect Nitrite:
-
Stop the reaction (e.g., by adding a reagent that denatures the enzyme).
-
Add Griess Reagent to each well to measure the amount of nitrite (a stable product of NO oxidation) produced.
-
-
Measure Absorbance:
-
Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Caption: Experimental workflow for Knoevenagel condensation.
Caption: Inhibition of the Nitric Oxide Synthesis Pathway.
References
How to remove guanidinium salt byproducts from a reaction mixture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of guanidinium salt byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common guanidinium-based coupling reagents that produce salt byproducts?
A1: Guanidinium-based coupling reagents are widely used in peptide synthesis and other amidation reactions. The most common reagents that generate guanidinium salt byproducts include:
-
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate[1][2]
-
TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate[1]
The primary byproduct of these reagents is tetramethylurea.[3][4]
Q2: Why are guanidinium salt byproducts sometimes difficult to remove?
A2: The difficulty in removing guanidinium salt byproducts, such as tetramethylurea, stems from their high polarity and solubility in a broad range of aqueous and common organic solvents.[3] This solubility profile can make standard liquid-liquid extractions less effective for complete removal.
Q3: What are the primary methods for removing guanidinium salt byproducts?
A3: The main strategies for removing guanidinium salt byproducts from a reaction mixture are:
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Aqueous Extraction (Workup): This involves washing the organic reaction mixture with water or an acidic/basic solution to partition the polar byproducts into the aqueous phase.
-
Precipitation/Recrystallization: This method is effective if the desired product is a solid and has different solubility properties than the guanidinium salt byproduct.[5]
-
Silica Gel Chromatography: This is a highly effective method for separating the desired compound from polar byproducts like tetramethylurea.[3]
-
Specialized Techniques: In some cases, techniques like adsorption onto carbonaceous or clay adsorbents, or nanofiltration may be employed.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of guanidinium salt byproducts.
Problem 1: Aqueous workup is ineffective at removing all the byproduct.
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Cause: The byproduct, such as tetramethylurea, is highly soluble in both the organic and aqueous phases, leading to poor partitioning.[3]
-
Solutions:
-
Multiple Washes: Perform repeated extractions with water or brine to improve the removal of the polar byproduct into the aqueous phase.[3]
-
Acidic Wash: An acidic wash with 1M HCl or 10% citric acid can help protonate basic impurities, enhancing their solubility in the aqueous layer.[3]
-
Solvent Choice: If your product is non-polar, consider switching to a less polar organic solvent like heptane or hexane for the workup. This will decrease the solubility of the polar byproduct in the organic phase. Be cautious as this might lead to some loss of a more polar product.[3]
-
Problem 2: The desired product is also water-soluble, making aqueous extraction problematic.
-
Cause: The product has similar polarity to the guanidinium salt byproduct.
-
Solutions:
-
Precipitation/Recrystallization: If the product is a solid, this is often the best alternative. The high solubility of tetramethylurea in many solvents means it will likely stay in the mother liquor.[5]
-
Silica Gel Chromatography: This technique can effectively separate compounds based on polarity, even if both are water-soluble.
-
Problem 3: Difficulty in separating the byproduct from the product using column chromatography.
-
Cause: Improper selection of the solvent system (eluent) can lead to poor separation of polar compounds.
-
Solution:
-
Optimize Eluent System: A careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often achieve good separation.
-
Column Packing: Ensure the silica gel column is packed properly to avoid channeling and poor separation.
-
Data Presentation
Table 1: Solubility of Guanidinium Hydrochloride (GuHCl) in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility |
| N,N-Dimethylformamide (DMF) | 0.4017 |
| N,N-Dimethylacetamide (DMAC) | 0.3400 |
| 2-Methoxyethanol | 0.3330 |
| 2-Ethoxyethanol | 0.2963 |
| 2-Propoxyethanol | 0.2158 |
| Methanol | 0.2017 |
| N-Methylpyrrolidone (NMP) | 0.1704 |
| 2-Butoxyethanol | 0.1531 |
| Ethanol | 0.1174 |
| Isopropanol | 0.08857 |
| n-Propanol | 0.06604 |
Data sourced from a study on the solubility of guanidine hydrochloride.[7]
Experimental Protocols
Protocol 1: Enhanced Aqueous Extraction for Byproduct Removal
This protocol details the steps for an enhanced aqueous workup to remove polar guanidinium byproducts.
-
Quench Reaction: After the reaction is complete, quench the reaction mixture by adding deionized water.
-
Dilute with Organic Solvent: Dilute the quenched mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.
-
Initial Water Wash: Wash the organic layer with deionized water and separate the layers.
-
Acidic Wash: Wash the organic layer with a 1M HCl or 10% citric acid solution. Separate the layers.[3]
-
Bicarbonate Wash: Neutralize the organic layer by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the layers.
-
Brine Washes: Perform two to three washes with a saturated aqueous NaCl (brine) solution to remove residual water and water-soluble impurities.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purity Assessment: Analyze the crude product by ¹H NMR or LC-MS to determine the level of residual byproduct.
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid products where the guanidinium byproduct is soluble in the recrystallization solvent.
-
Solvent Selection: Choose a solvent or solvent system in which your product has high solubility at an elevated temperature and low solubility at room temperature or below. The guanidinium byproduct should remain soluble at all temperatures.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of the boiling recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved byproduct.[3]
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Workflow for Guanidinium Byproduct Removal.
Caption: Troubleshooting Logic for Byproduct Removal.
References
- 1. peptide.com [peptide.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US20070161821A1 - Method for removal of guanidine compound from aqueous media - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,1-Dimethylguanidine Hydrochloride Catalysis
Welcome to the technical support center for optimizing reactions catalyzed by 1,1-Dimethylguanidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction temperature and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for catalysis using this compound?
A1: The optimal reaction temperature is highly dependent on the specific reaction being catalyzed. Generally, reactions catalyzed by guanidinium salts may require elevated temperatures to proceed at a reasonable rate. A good starting point for optimization is often reflux conditions in the chosen solvent. However, it is crucial to perform a temperature screening experiment to determine the ideal temperature for your specific application, as excessively high temperatures can lead to catalyst decomposition or the formation of unwanted byproducts.
Q2: How does reaction temperature affect the catalytic activity of this compound?
A2: Reaction temperature has a significant impact on catalytic activity. Increasing the temperature generally increases the reaction rate up to a certain point. However, beyond the optimal temperature, the catalytic activity may decrease due to thermal decomposition of the this compound catalyst or the reactants. High temperatures can also lead to a decrease in selectivity, favoring the formation of side products.
Q3: What are the signs of catalyst decomposition at elevated temperatures?
A3: Signs of catalyst decomposition can include a decrease in reaction rate over time, a change in the color of the reaction mixture, or the formation of insoluble materials. If you suspect catalyst decomposition, it is advisable to run the reaction at a lower temperature and monitor for any changes in performance. In some cases, thermal analysis techniques like Thermogravimetric Analysis (TGA) can provide specific information on the decomposition temperature of the catalyst.
Q4: Can this compound be used as a catalyst in aqueous media at elevated temperatures?
A4: Yes, guanidine hydrochloride has been shown to be an effective catalyst in water under reflux conditions for certain reactions, such as the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols)[1]. The use of water as a solvent at elevated temperatures can be an environmentally friendly approach.
Troubleshooting Guide
This guide addresses specific problems that may arise during reactions catalyzed by this compound, with a focus on temperature-related issues.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Sub-optimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently. | Systematically screen a range of temperatures (e.g., from room temperature to the boiling point of the solvent) to identify the optimal condition. Monitor the reaction progress by TLC or GC-MS at each temperature. |
| Catalyst Inactivity: The catalyst may have decomposed due to excessively high temperatures. | Verify the thermal stability of the catalyst if possible. Run the reaction at a lower temperature. Ensure the catalyst is handled and stored correctly to prevent degradation. | |
| Formation of Multiple Products/Low Selectivity | High Reaction Temperature: Elevated temperatures can sometimes lead to the formation of undesired side products. | Decrease the reaction temperature in increments and analyze the product distribution at each step to find a balance between reaction rate and selectivity. |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may be slowly degrading at the reaction temperature over the course of the reaction. | Consider a lower reaction temperature, even if it requires a longer reaction time. Alternatively, a slow addition of the catalyst over time might be beneficial. |
| Inconsistent Reaction Times | Poor Temperature Control: Fluctuations in the reaction temperature can lead to variable reaction rates. | Ensure accurate and stable temperature control using a reliable heating mantle with a temperature controller or an oil bath. |
| Reaction Runaway | Exothermic Reaction and Inadequate Heat Dissipation: Some reactions are highly exothermic, and at a certain temperature, the rate of heat generation can exceed the rate of heat removal, leading to a rapid increase in temperature. | Improve the heat dissipation of the reaction setup. Consider running the reaction at a lower initial temperature and with slower addition of reagents. For potentially highly exothermic reactions, conduct small-scale experiments first to assess the thermal hazard. |
Data Presentation
The following tables provide hypothetical, yet representative, data for a temperature optimization study of a generic reaction catalyzed by this compound.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 (Room Temp.) | 24 | < 5 |
| 2 | 50 | 12 | 35 |
| 3 | 80 | 6 | 78 |
| 4 | 100 (Reflux) | 4 | 92 |
| 5 | 120 | 4 | 85 (decomposition observed) |
Table 2: Effect of Temperature on Product Selectivity
| Temperature (°C) | Desired Product (%) | Side Product A (%) | Side Product B (%) |
| 80 | 95 | 3 | 2 |
| 100 | 92 | 6 | 2 |
| 120 | 85 | 10 | 5 |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substrate (1.0 mmol), the second reactant (1.2 mmol), and this compound (0.1 mmol, 10 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol, water, or toluene, 5 mL).
-
Temperature Control: Place the flask in a pre-heated oil bath or heating mantle set to the desired temperature (e.g., 50 °C, 80 °C, 100 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Isolation and Purification: Isolate the product by standard procedures, such as extraction, filtration of a precipitate, and/or column chromatography.
-
Analysis: Characterize the product and determine the yield. Repeat the experiment at different temperatures to determine the optimal condition.
Protocol 2: Aminoguanidine-Catalyzed Reductive Cyclization (Adapted for this compound)
This protocol is adapted from a procedure for aminoguanidine-catalyzed reactions and can serve as a starting point for reactions catalyzed by this compound at elevated temperatures[2].
-
Reactant Preparation: To an oven-dried Schlenk tube, add o-phenylenediamine (0.5 mmol), this compound (0.05 mmol, 10 mol%), and a magnetic stir bar.
-
Atmosphere: Evacuate and backfill the tube with carbon dioxide (balloon).
-
Reagent Addition: Add triethoxysilane (1.5 mmol) to the mixture via syringe.
-
Reaction Conditions: Place the sealed tube in a pre-heated oil bath at 100 °C and stir for the specified time (e.g., 6 hours).
-
Cooling and Analysis: After the reaction is complete, cool the tube to room temperature. Analyze the crude reaction mixture by GC-MS to determine the conversion.
-
Purification: Purify the product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A general experimental workflow for optimizing reaction temperature.
Caption: A logical workflow for troubleshooting temperature-related issues.
References
Improving product purity in syntheses using 1,1-Dimethylguanidine hydrochloride
Welcome to the technical support center for 1,1-Dimethylguanidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize chemical syntheses for improved product purity.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound to enhance the purity of your reaction products.
| Issue ID | Problem | Potential Cause | Suggested Solution |
| PP-001 | Low Product Yield with High Purity | The reaction may be proceeding cleanly but is incomplete. | - Increase reaction time and monitor by TLC/LC-MS.- Gradually increase the reaction temperature in small increments.- Ensure stoichiometric amounts of reactants are present. |
| PP-002 | Formation of Nucleophilic Addition Byproducts | A less sterically hindered base may be participating in the reaction as a nucleophile. | - Substitute the current base with this compound to minimize nucleophilic side reactions due to its steric bulk.[1][2] |
| PP-003 | Presence of Acid-Sensitive Byproducts | Acidic byproducts generated during the reaction may be catalyzing undesired side reactions or product degradation. | - Use this compound as a "proton sponge" to scavenge acidic species as they are formed.[3] |
| PP-004 | Poor Regio- or Stereoselectivity | The base used may not be sufficiently selective in proton abstraction, leading to a mixture of isomers. | - Employing a sterically hindered base like 1,1-Dimethylguanidine can enhance selectivity by favoring deprotonation at less sterically hindered sites. |
| PP-005 | Product Degradation During Workup | The product may be unstable to acidic or basic conditions during the workup procedure. | - Neutralize the reaction mixture with a mild acid (e.g., ammonium chloride solution) before extraction.- Minimize the exposure time of the product to aqueous layers. |
Frequently Asked Questions (FAQs)
Q1: How does this compound improve product purity?
A1: 1,1-Dimethylguanidine is a strong, yet sterically hindered, non-nucleophilic base.[1][4] This combination of properties allows it to effectively deprotonate substrates to initiate a desired reaction without participating in unwanted nucleophilic side reactions that can lead to byproducts. Its steric bulk can also influence the regioselectivity or stereoselectivity of a reaction, favoring the formation of a specific isomer and thus increasing the purity of the final product. Furthermore, it can act as a proton scavenger, neutralizing acidic byproducts that might otherwise catalyze side reactions or product degradation.[3]
Q2: When should I consider using this compound over other bases like triethylamine or DBU?
A2: You should consider using this compound when you observe side products arising from the nucleophilicity of your current base, or when you are working with substrates that are sensitive to the reaction conditions. For example, in reactions prone to Michael additions or other conjugate additions where the base can also act as a nucleophile, the steric hindrance of 1,1-Dimethylguanidine minimizes this possibility. It is also a good choice when acidic byproducts are formed that can compromise the integrity of your desired product.
Q3: What are the typical reaction conditions for using this compound?
A3: The optimal reaction conditions will vary depending on the specific synthesis. However, here are some general guidelines:
-
Stoichiometry: Typically used in catalytic amounts (e.g., 0.1 to 0.2 equivalents) or as a stoichiometric base, depending on the reaction.
-
Solvent: Soluble in a variety of polar organic solvents.[5] The choice of solvent should be based on the solubility of your reactants and the requirements of the reaction.
-
Temperature: Reactions can often be run at room temperature. However, optimization may require heating or cooling.
Q4: My reaction is not going to completion. What should I do?
A4: If your reaction is clean but incomplete, consider the following troubleshooting steps:
-
Verify Reagent Purity: Ensure that your starting materials and the this compound are of high purity.
-
Increase Reaction Time: Monitor the reaction over a longer period.
-
Elevate Temperature: Gradually increase the reaction temperature.
-
Increase Base Equivalents: If used catalytically, a slight increase in the amount of this compound may be beneficial.
Q5: I am observing an unexpected byproduct. How can I identify its source?
A5: To identify the source of an unexpected byproduct, you can perform a series of control experiments:
-
Run the reaction without the base to see if it is a thermal decomposition product.
-
Run the reaction with a different non-nucleophilic base to see if the byproduct is specific to the use of 1,1-Dimethylguanidine.
-
Analyze the crude reaction mixture by LC-MS to get the mass of the byproduct, which can help in its identification.
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Aldol Condensation with Reduced Byproduct Formation
This protocol describes a general method for an aldol condensation where this compound is used to minimize self-condensation and other side reactions.
Materials:
-
Aldehyde (1.0 equiv)
-
Ketone (1.2 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.1 equiv, to liberate the free base)
-
Anhydrous solvent (e.g., THF, DCM)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add triethylamine at room temperature and stir for 15 minutes.
-
Add the ketone to the reaction mixture and stir for an additional 10 minutes.
-
Slowly add the aldehyde to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for improving product purity.
Caption: Relationship between properties and applications.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. ineosopen.org [ineosopen.org]
- 4. Synthesis and properties of a series of sterically hindered guanidine bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
1,1-Dimethylguanidine hydrochloride stability issues and degradation products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,1-Dimethylguanidine hydrochloride. The information aims to assist users in designing and executing experiments, as well as in the interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under several conditions. The primary concerns are hydrolysis, thermal decomposition, and photodegradation. As a salt of a strong base and a strong acid, its stability in solution is pH-dependent. It is particularly prone to degradation under alkaline conditions.
Q2: What are the likely degradation products of this compound?
A2: Based on the chemistry of guanidine compounds and data from the structurally similar drug, metformin, the primary degradation pathway is hydrolysis of the guanidine group. This is expected to yield 1,1-dimethylurea and ammonia. Under more strenuous conditions, further degradation could lead to the formation of dimethylamine and urea. Other potential minor degradation products, especially under thermal or photolytic stress, may include melamine and other triazine derivatives, although these are less commonly observed.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a well-sealed container in a cool, dry place, protected from light. For solutions, it is recommended to use them freshly prepared. If storage of a solution is necessary, it should be kept at a low temperature (2-8 °C) and protected from light. The pH of the solution should be maintained in the acidic to neutral range to minimize hydrolytic degradation.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks are likely due to the presence of degradation products or impurities from the synthesis process. To identify the source, a forced degradation study is recommended. By intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light), you can generate the degradation products and determine their retention times. Comparing these to the unexpected peaks in your sample chromatogram can help in their identification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of potency or inconsistent results in assays. | Degradation of this compound due to improper storage or handling. | - Prepare fresh solutions for each experiment.- Store stock solutions at 2-8°C and protect from light.- Verify the purity of the starting material using a validated analytical method. |
| Appearance of new peaks in HPLC analysis over time. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products.- Optimize the HPLC method to ensure separation of the main peak from all degradation products.- Use a stability-indicating method for all analyses. |
| Precipitation in concentrated aqueous solutions. | Limited solubility at certain pH values or temperatures. | - Ensure the concentration is within the solubility limits for the given solvent and temperature.- Adjust the pH of the solution if necessary.- Consider using a co-solvent if compatibility is not an issue for the application. |
Quantitative Data Summary
The following table summarizes the expected degradation of this compound under various stress conditions. This data is inferred from studies on the structurally related compound, metformin, and should be used as a general guideline. Actual degradation rates should be determined experimentally.
| Stress Condition | Reagent/Parameter | Expected Degradation Products | Estimated Degradation Level (%) |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | 1,1-Dimethylurea, Ammonia | 5 - 15 |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 4h | 1,1-Dimethylurea, Ammonia | 10 - 25 |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | Oxidized derivatives | 5 - 20 |
| Thermal Degradation | 105°C, 48h (solid state) | Dimethylamine, Melamine, Ammelide | 10 - 30 |
| Photodegradation | UV light (254 nm), 24h (in solution) | Various photoproducts | 15 - 40 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a suitable concentration for analysis.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 105°C for 48 hours. After exposure, dissolve the sample in the initial solvent to the desired concentration for analysis.
-
Photodegradation: Expose a solution of this compound (1 mg/mL) in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark. Dilute the exposed sample to a suitable concentration for analysis.
-
Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
Visualizations
Caption: Inferred primary hydrolytic degradation pathway of 1,1-Dimethylguanidine HCl.
Caption: Workflow for a forced degradation study of 1,1-Dimethylguanidine HCl.
Technical Support Center: Scaling-Up Reactions with 1,1-Dimethylguanidine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when scaling up reactions involving 1,1-Dimethylguanidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: The main challenges in scaling up reactions with this compound include managing its hygroscopic nature, ensuring complete dissolution, controlling reaction temperature to prevent side reactions, and effectively purifying the final product to remove unreacted starting materials and by-products.
Q2: How does the hygroscopicity of this compound affect scale-up processes?
A2: this compound is a hygroscopic crystalline powder, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to handling issues, such as clumping and difficulty in accurate weighing, and may introduce water into the reaction, potentially causing hydrolysis of reagents or affecting the reaction's outcome.[2][3] At a relative humidity (RH) of 90%, it can absorb a significant amount of water, leading to a weight change of around 3.9%.[4]
Q3: What are the common impurities or by-products to look out for in large-scale reactions?
A3: In the synthesis of this compound (often referred to as Metformin hydrochloride) from dicyandiamide and dimethylamine hydrochloride, common impurities can include melamine and cyanoguanidine.[5][6] In subsequent guanidinylation reactions, unreacted starting materials and products of side reactions, such as the formation of over-guanidinylated products, can be present.
Q4: What analytical methods are recommended for monitoring the progress of reactions involving this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are robust methods for monitoring reaction progress.[7][8] These techniques allow for the accurate quantification of reactants, products, and by-products. Thin-Layer Chromatography (TLC) can also be a quick and effective tool for qualitative monitoring of the reaction's completion.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or Inconsistent Yield | Incomplete dissolution of this compound. | Ensure adequate solvent volume and agitation. Consider gentle heating to aid dissolution, but monitor for potential degradation. The compound is highly soluble in polar solvents like water and alcohols. |
| Presence of moisture due to hygroscopicity. | Handle this compound in a controlled, low-humidity environment. Use dry solvents and consider drying the reagent before use if significant moisture uptake is suspected. | |
| Sub-optimal reaction temperature. | Optimize the reaction temperature. Some guanidinylation reactions may require heating to proceed at a reasonable rate, while excessive heat can lead to by-product formation. | |
| Product Contamination with Starting Materials | Incomplete reaction. | Monitor the reaction closely using an appropriate analytical method (e.g., HPLC, TLC) to ensure it goes to completion.[9] |
| Inefficient purification. | Optimize the purification protocol. Recrystallization from solvents like methanol or ethanol is a common and effective method for purifying the product.[5][6] | |
| Formation of By-products (e.g., Melamine, Cyanoguanidine) | Side reactions due to high temperatures or incorrect stoichiometry. | Carefully control the reaction temperature and the molar ratio of reactants. Microwave heating has been shown to potentially reduce impurity formation by providing more uniform heating.[10] |
| Difficulty in Product Isolation/Crystallization | Incorrect solvent choice for crystallization. | Select an appropriate solvent system. Alcohols such as methanol and ethanol are often used for the crystallization of this compound.[5][6] |
| Product is too soluble in the reaction solvent. | If the product is highly soluble in the reaction solvent, consider an anti-solvent addition to induce precipitation or perform a solvent swap before crystallization. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | Freely Soluble | Ambient |
| Methanol | Soluble | Ambient |
| Ethanol | Soluble | Ambient |
| n-Propanol | Lower solubility than Methanol/Ethanol | 25 |
| Isopropanol | Lower solubility than n-Propanol | 25 |
| N,N-Dimethylformamide (DMF) | High | 25 |
Note: "Freely Soluble" and "Soluble" are qualitative terms from literature. Quantitative data for alcohols shows a trend of decreasing solubility with increasing chain length.[11][12][13]
Hygroscopicity of this compound
| Relative Humidity (RH) | Weight Change (%) |
| < 80% | < 0.5 |
| 90% | ~3.9 |
Data is for Metformin Hydrochloride, which is chemically identical to this compound.[4]
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation of a Primary Amine
This protocol outlines a general method for the guanidinylation of a primary amine using this compound.
Materials:
-
Primary amine
-
This compound
-
Suitable solvent (e.g., N,N-Dimethylformamide, Ethanol)
-
Base (e.g., Triethylamine, DIPEA) if the amine starting material is a salt.
-
Reaction vessel with stirring and temperature control
-
Analytical equipment for reaction monitoring (HPLC or TLC)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the primary amine in the chosen solvent. If the amine is a hydrochloride salt, add an appropriate amount of base to liberate the free amine.
-
Reagent Addition: Add this compound to the reaction mixture. The stoichiometry will depend on the specific reaction and should be optimized.
-
Reaction Conditions: Stir the mixture at the desired temperature. The optimal temperature and reaction time should be determined through small-scale experiments and monitored by HPLC or TLC.
-
Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product. A typical work-up may involve:
-
Cooling the reaction mixture.
-
Filtering any solid by-products.
-
Removing the solvent under reduced pressure.
-
Extracting the product with a suitable solvent system.
-
-
Purification: Purify the crude product, typically by recrystallization from a suitable solvent such as methanol or ethanol.[5][6]
Protocol 2: Large-Scale Purification by Recrystallization
This protocol describes a general method for the purification of this compound reaction products on a larger scale.
Materials:
-
Crude product containing this compound derivative
-
Recrystallization solvent (e.g., Methanol, Ethanol, or a mixture with water)[5][6]
-
Large reaction vessel with heating, cooling, and stirring capabilities
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven (vacuum or convection)
Procedure:
-
Dissolution: Transfer the crude product to the reaction vessel. Add the chosen recrystallization solvent and heat the mixture with stirring until the product is fully dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution at an elevated temperature.
-
Decolorization (Optional): If the solution is colored, activated carbon can be added to the hot solution and stirred for a short period. The carbon is then removed by hot filtration.
-
Crystallization: Slowly cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and purity. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by filtration. Wash the filter cake with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals in an oven under appropriate temperature and pressure conditions until a constant weight is achieved.
Visualizations
Experimental Workflow for Guanidinylation Reaction
Caption: A generalized workflow for a guanidinylation reaction.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low reaction yields.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Drug–Drug Multicomponent Crystal of Metformin and Dobesilate: Crystal Structure Analysis and Hygroscopicity Property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Effect of solvent polarity on 1,1-Dimethylguanidine hydrochloride reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding the impact of solvent polarity on the reactivity of 1,1-Dimethylguanidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How does the nature of this compound influence its reactivity in different solvents?
A1: this compound is a salt that exists as the 1,1-dimethylguanidinium cation and a chloride anion in solution. The guanidinium group is a strong base and a potent nucleophile.[1] The reactivity of the guanidinium cation is significantly influenced by the solvent's ability to solvate these ions. Polar solvents are generally required to dissolve this salt.[2]
Q2: What are the general effects of polar protic and polar aprotic solvents on the reactivity of this compound?
A2:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form strong hydrogen bonds with both the 1,1-dimethylguanidinium cation and the chloride anion. This extensive solvation can create a "solvent cage" around the guanidinium ion, which stabilizes the ground state and can decrease its nucleophilicity, thus slowing down the reaction rate.[3][4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments and can effectively dissolve this compound.[5] However, they are not strong hydrogen bond donors. They solvate the cation less strongly than protic solvents, leaving the guanidinium ion more "free" and therefore often more reactive as a nucleophile.[6][7]
Q3: In which type of solvent is this compound expected to be more reactive?
A3: Generally, this compound is expected to exhibit higher reactivity in polar aprotic solvents . The reduced solvation of the nucleophilic guanidinium group in these solvents typically leads to a lower activation energy for reactions compared to polar protic solvents.[6][7]
Q4: Can I use non-polar solvents for reactions with this compound?
A4: No, non-polar solvents (e.g., hexane, toluene) are generally not suitable for reactions involving this compound due to its salt-like nature and poor solubility.[2]
Troubleshooting Guides
Issue 1: Slow or incomplete reaction.
-
Possible Cause: The choice of a polar protic solvent may be hindering the reactivity of the 1,1-Dimethylguanidinium cation.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If the reaction conditions permit, consider replacing the polar protic solvent with a polar aprotic solvent such as DMF, DMSO, or acetonitrile. This can enhance the nucleophilicity of the guanidine.[6]
-
Solvent Mixtures: If a pure aprotic solvent is not suitable for your substrate, a mixture of a polar protic and a polar aprotic solvent might offer a compromise between solubility and reactivity.
-
Temperature Increase: Gently heating the reaction mixture can increase the reaction rate. However, monitor for potential side reactions or decomposition of starting materials.
-
Issue 2: Poor solubility of this compound.
-
Possible Cause: The chosen solvent may not be polar enough.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Switch to a more polar solvent. Refer to a solvent polarity chart to select a suitable alternative.
-
Use a Co-solvent: Adding a small amount of a highly polar solvent like DMSO or DMF can help to dissolve the salt.
-
Sonication: Applying ultrasound can sometimes aid in the dissolution of stubborn salts.
-
Issue 3: Unexpected side products.
-
Possible Cause: The basicity of the guanidine might be causing side reactions, and this can be influenced by the solvent. In some cases, the solvent itself might react.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale test reactions in a few different solvents to identify one that minimizes side product formation.
-
Temperature Control: Running the reaction at a lower temperature may improve selectivity and reduce the formation of undesired byproducts.
-
Protecting Groups: If the high nucleophilicity of the guanidine is problematic, consider using a protected form of the guanidine.
-
Data Presentation
The following table summarizes the expected qualitative effect of solvent polarity on the reactivity of this compound in common organic reactions where it acts as a nucleophile.
| Solvent Class | Examples | Dielectric Constant (ε) | Expected Relative Reactivity | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High (>30) | Low to Moderate | Strong solvation of the guanidinium cation via hydrogen bonding reduces its nucleophilicity.[3][4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>30) | High | Dissolves the salt well but solvates the cation weakly, leading to a more reactive "naked" nucleophile.[6][7] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low (<10) | Very Low (Insoluble) | This compound has very poor solubility.[2] |
Experimental Protocols
Protocol: General Procedure for Evaluating Solvent Effects on a Nucleophilic Substitution Reaction
This protocol describes a general method to compare the effect of different solvents on the rate of a reaction where this compound acts as a nucleophile (e.g., in an SN2 reaction with an alkyl halide).
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
A selection of anhydrous solvents of varying polarity (e.g., Methanol, Acetonitrile, DMF)
-
Internal standard for analytical monitoring (e.g., dodecane)
-
Reaction vessels (e.g., sealed vials)
-
Heating and stirring plate
-
Analytical instrument for reaction monitoring (e.g., GC-MS, HPLC)
Procedure:
-
Reaction Setup: In separate, dry reaction vials, place a magnetic stir bar.
-
To each vial, add this compound (1.0 mmol) and the chosen anhydrous solvent (5 mL).
-
Add the internal standard (0.1 mmol) to each vial.
-
Stir the mixtures until the salt is completely dissolved. Gentle heating or sonication may be applied if necessary, ensuring the temperature is consistent across all setups.
-
Once a homogenous solution is obtained, add the alkyl halide (1.0 mmol) to each vial simultaneously to start the reactions.
-
Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot immediately (e.g., by diluting with a large volume of a suitable solvent).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each solvent. The initial slope of these curves will give the initial reaction rate. A comparison of these rates will provide a quantitative measure of the solvent's effect on the reactivity of this compound.
Mandatory Visualization
Caption: Logical workflow of solvent effects on reactivity.
References
- 1. Competing solvent effects of polyols and guanidine hydrochloride on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
Workup procedure for quenching a 1,1-Dimethylguanidine hydrochloride reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and quenching procedures of reactions yielding 1,1-Dimethylguanidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the workup of this compound?
The primary challenge is isolating the highly water-soluble product from aqueous reaction mixtures while effectively removing impurities. Due to its polar nature, standard liquid-liquid extraction techniques with immiscible organic solvents are often inefficient for product recovery.
Q2: How can I remove unreacted dicyandiamide from my product?
Unreacted dicyandiamide has lower solubility in cold water compared to this compound. Recrystallization from water or a mixed solvent system (e.g., water/ethanol) is an effective purification method. Cooling the solution slowly will promote the crystallization of the desired product, leaving the more soluble impurities in the mother liquor.
Q3: My final product has a yellowish tint. What is the likely cause and how can I remove it?
A yellowish tint may indicate the presence of side products or degradation products. Treatment with activated carbon during the recrystallization process can often remove colored impurities.
Q4: I am observing a low yield after the workup. What are the potential reasons?
Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion before quenching.
-
Product loss during extraction: Due to its high water solubility, repeated extractions of the aqueous phase with an organic solvent are generally ineffective and can lead to significant product loss.
-
Product loss during recrystallization: Using an excessive amount of solvent or improper cooling during recrystallization can lead to a lower recovery of the crystalline product.
-
Hydrolysis of starting material: Dicyandiamide can hydrolyze under strongly acidic or basic conditions, especially at elevated temperatures.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty filtering the product | The product has precipitated as very fine crystals. | Allow the crystallization to proceed more slowly at a slightly elevated temperature before cooling to obtain larger crystals. Using a different solvent system for recrystallization might also help. |
| Product is an oil or fails to crystallize | Presence of significant impurities or residual solvent. | Purify the crude product by column chromatography using a polar stationary phase like silica gel and an appropriate polar eluent. Ensure all solvent is removed under vacuum. |
| The aqueous layer is difficult to separate from the organic layer during washing | Formation of an emulsion. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Unexpected peaks in NMR or MS analysis | Presence of impurities such as guanylurea or N-nitrosodimethylamine (NDMA). | Guanylurea can form from the hydrolysis of dicyandiamide.[1] NDMA can be a byproduct if nitrites are present with the dimethylamine starting material.[2] Further purification by recrystallization or chromatography is necessary. For NDMA, careful control of starting material purity is crucial. |
Experimental Protocols
Hypothetical Synthesis of this compound
A solution of dimethylamine hydrochloride is reacted with dicyandiamide in a suitable solvent (e.g., water or a high-boiling alcohol) at elevated temperatures. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Quenching and Workup Procedure
-
Cooling: Once the reaction is complete, the mixture is cooled to room temperature.
-
Solvent Removal: The bulk of the solvent is removed under reduced pressure using a rotary evaporator.
-
Initial Purification: The resulting crude solid is dissolved in a minimum amount of hot water.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon is added, and the solution is heated briefly before being filtered hot through celite to remove the carbon.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.
-
Isolation: The crystalline product is collected by vacuum filtration.
-
Washing: The filter cake is washed with a small amount of cold ethanol or acetone to remove residual water and soluble impurities. This compound is slightly soluble in alcohol and practically insoluble in acetone.[3]
-
Drying: The purified this compound is dried under vacuum.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Freely soluble | [3] |
| Ethanol | Slightly soluble | [3] |
| Acetone | Practically insoluble | [3] |
| Methylene Chloride | Practically insoluble | [3] |
| DMSO | Soluble (50 mM) | [3] |
Visualizations
Caption: Workflow for the quenching and purification of this compound.
References
- 1. US2475674A - Dicyandiamide hydrochloride - Google Patents [patents.google.com]
- 2. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Diaminomethylidene)-1,1-dimethylguanidine;hydron;chloride|lookchem [lookchem.com]
Validation & Comparative
A Head-to-Head Battle of the Bases: 1,1-Dimethylguanidine Hydrochloride vs. DBU as Catalysts in Michael Additions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. In the realm of Michael additions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, organic bases play a pivotal role. This guide provides an objective comparison of two such bases: the guanidine-based 1,1-Dimethylguanidine and the widely used amidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
While direct comparative studies are scarce, this report synthesizes available experimental data for 1,1-Dimethylguanidine's close structural analog, 1,1,3,3-Tetramethylguanidine (TMG), and DBU in similar Michael addition reactions to offer valuable insights into their respective catalytic performances.
At a Glance: Key Physicochemical Properties and Catalytic Role
Both 1,1-Dimethylguanidine and DBU are strong, non-nucleophilic organic bases. Their catalytic activity in Michael additions stems from their ability to deprotonate the pro-nucleophile (Michael donor), thereby increasing its nucleophilicity and facilitating its addition to the electron-deficient Michael acceptor.
| Property | 1,1-Dimethylguanidine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Chemical Class | Guanidine | Amidine |
| Structure | ||
| pKa of Conjugate Acid (in Acetonitrile) | ~23.3 (for TMG) | ~24.3 |
| Basicity | Strong base due to the resonance stabilization of the guanidinium cation. | Strong, non-nucleophilic base. |
Note: 1,1-Dimethylguanidine is often supplied as its hydrochloride salt, which requires deprotonation with a suitable base to generate the active free base catalyst.
Performance in Michael Additions: A Comparative Analysis
To provide a meaningful comparison, we will examine the performance of a TMG derivative and DBU in thiol-Michael additions, a class of reactions with significant applications in bioconjugation, materials science, and drug delivery.
Thiol-Michael Addition of Thiols to Acrylates
Experimental Data Summary:
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading | Reaction Time | Yield (%) | Reference |
| NPPOC-TMG (photolabile TMG derivative) | Thiol glycolate | Ethyl acrylate | 1 mol % | 1 hour | >90 | [1] |
| DBU | Thiol groups | Acrylate moiety | Not specified | Not specified | High conversion | [2] |
NPPOC-TMG is a photocaged derivative of 1,1,3,3-tetramethylguanidine that releases the active TMG catalyst upon irradiation.
The available data suggests that both guanidine-based catalysts (represented by the TMG derivative) and DBU are highly effective in promoting thiol-Michael additions, leading to high conversions and yields.[1][2] The photolabile nature of the TMG derivative used in the cited study offers the advantage of temporal and spatial control over the reaction initiation.[1]
Nitro-Michael Addition of Nitroalkanes to Enones
For a broader perspective, we also consider the performance of DBU in a carbon-Michael addition, specifically the addition of α-nitroketones to α-cyano-enones.
Experimental Data for DBU-Catalyzed Nitro-Michael Addition:
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading | Reaction Time | Yield (%) | Reference |
| DBU | α-Nitroketone | α-Cyano-enone | 100 mol % | 30 min | 68-72 | [3] |
Experimental Protocols
General Procedure for TMG-Derivative-Catalyzed Photo Thiol-Michael Addition[1]
A solution of the thiol (1 mmol), the electron-deficient vinyl compound (1 mmol), and the photolabile TMG catalyst (NPPOC-TMG, 1 mol %) is prepared. The reaction mixture is then irradiated using a mercury (Hg) source with a 320–390 nm band-pass filter at an intensity of 20 mW/cm² for the specified duration (e.g., 1 hour). The reaction progress and yield are determined by ¹H NMR spectroscopy.
General Procedure for DBU-Catalyzed Nitro-Michael Addition[3]
To a solution of the α-cyano-enone (0.3 mmol) in chloroform (3 mL) is added the α-nitroketone (0.3 mmol) and DBU (0.3 mmol). The reaction mixture is stirred at room temperature for 30 minutes. The product is then isolated and purified by silica gel column chromatography.
Mechanistic Overview and Workflow
The catalytic cycle for a base-catalyzed Michael addition is initiated by the deprotonation of the Michael donor by the catalyst. The resulting nucleophile then attacks the β-carbon of the Michael acceptor, forming an enolate intermediate. Subsequent protonation of the enolate, typically by the protonated catalyst or another molecule of the Michael donor, yields the final product and regenerates the catalyst.
Caption: Generalized mechanism of a base-catalyzed Michael addition.
Caption: A typical experimental workflow for comparing catalyst performance.
Conclusion
Both 1,1-Dimethylguanidine (as inferred from its analog TMG) and DBU are highly effective catalysts for Michael additions. The choice between them may depend on several factors:
-
Basicity: DBU is slightly more basic than TMG in acetonitrile, which could translate to faster reaction rates in some cases.
-
Cost and Availability: DBU is a widely available and relatively inexpensive catalyst. 1,1-Dimethylguanidine hydrochloride is also commercially available.
-
Reaction Specificity: The optimal catalyst can be substrate-dependent. While both are effective for a range of Michael additions, empirical testing is often necessary to determine the superior catalyst for a specific transformation.
-
Handling: this compound requires a deprotonation step to generate the active catalyst, whereas DBU can be used directly.
For researchers seeking a potent, reliable, and well-documented catalyst for Michael additions, DBU remains an excellent choice. However, 1,1-Dimethylguanidine represents a viable and potentially advantageous alternative, particularly in contexts where the specific properties of a guanidine base may be beneficial. Further head-to-head comparative studies are warranted to fully elucidate the subtle differences in their catalytic behavior across a broader spectrum of Michael addition reactions.
References
Comparative Guide to Analytical Methods for the Validation of 1,1-Dimethylguanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,1-Dimethylguanidine hydrochloride. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Capillary Electrophoresis (CE), presenting their respective performance data and detailed experimental protocols. The information herein is intended to assist researchers and drug development professionals in selecting and validating the most suitable analytical method for their specific needs.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the key performance characteristics of various analytical methods applicable to the analysis of this compound. Where direct data for this compound is not available, data from the closely related and structurally similar compound, metformin, is presented as a representative example.
| Analytical Method | Analyte | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | Metformin HCl | 0.01-0.03 mg/mL[1] | 100.4%[1] | 0.30%[1] | 0.97 µg/mL[2] | 2.99 µg/mL[2] |
| LC-MS/MS | Dimethylguanidine | 4 orders of magnitude[3] | 96-112% (for mIBG)[4] | 3.7-14.4% (for mIBG)[4] | 40 pg/mL[3] | 0.98 ng/mL (for mIBG)[4] |
| GC-FID | Volatile Amines | LOQ to 0.2% v/v[5] | >90%[6] | <10%[5] | ~1-5 µg/L[2] | 3-4 µg/mL[6] |
| CE-DAD | Metformin | 7.5–1000 µg/mL[7] | 98.21–104.81%[8] | ≤ 5%[8] | ≤0.277 μg/mL[8] | ≤0.315 μg/mL[8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control of this compound in pharmaceutical formulations.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of ammonium dihydrogen phosphate buffer and methanol (e.g., 21:79, v/v), pH adjusted as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 232 nm[1].
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
-
Standard Solution Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and subsequently diluted to achieve a series of concentrations for linearity assessment.
-
Sample Preparation: A known weight of the drug product is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.
-
Validation Parameters: As per ICH Q2(R2) guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ)[3][9][10].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the determination of low levels of this compound, particularly in complex matrices.
-
Chromatographic System:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable cation-exchange column. A Nucleosil-100-5SA sulfo-cation-exchanger has been used for dimethylguanidine[3].
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 50 mM ammonium acetate, pH 5.4) and an organic solvent (e.g., methanol or acetonitrile)[3].
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for 1,1-Dimethylguanidine would need to be determined.
-
-
Sample Preparation: Sample preparation may involve protein precipitation (for biological matrices) or simple dilution followed by filtration.
-
Validation Parameters: The validation should follow ICH guidelines and will include specificity, linearity, range, accuracy, precision, LOD, LOQ, and assessment of matrix effects[3][9][10].
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the analysis of volatile impurities or if the analyte can be made volatile through derivatization. Given the nature of this compound, this method would likely require a derivatization step.
-
Chromatographic System:
-
Column: A polar capillary column, such as one designed for amine analysis (e.g., Agilent CP-Volamine)[6].
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Optimized for the analyte's volatility (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient to ensure separation of the analyte from other components.
-
-
Sample Preparation: May involve derivatization to increase volatility and improve chromatographic behavior.
-
Validation Parameters: Validation would include specificity, linearity, range, accuracy, precision, LOD, and LOQ as per ICH guidelines[3][9][10].
Capillary Electrophoresis (CE)
CE offers a high-efficiency separation alternative to liquid chromatography, particularly for charged species like 1,1-Dimethylguanidine.
-
Electrophoretic System:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length of 50 cm).
-
Background Electrolyte (BGE): A buffer solution providing a suitable pH for the analyte to be charged, for instance, a phosphate buffer at pH 4.0[1]. The BGE may contain an organic modifier like acetonitrile to improve separation.
-
Applied Voltage: 15-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Diode Array Detector (DAD) at a suitable wavelength (e.g., 210 nm)[8].
-
-
Sample Preparation: Samples are typically dissolved in the BGE or a compatible solvent.
-
Validation Parameters: The method must be validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ according to ICH guidelines[3][9][10].
Mandatory Visualization
The following diagrams illustrate the general workflows for analytical method validation and a typical HPLC-based experimental procedure.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC analysis.
References
- 1. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Stability-indicating capillary electrophoresis method for the simultaneous determination of metformin hydrochloride, saxagliptin hydrochloride, and dapagliflozin in pharmaceutical tablets | Semantic Scholar [semanticscholar.org]
- 8. Development of Capillary Zone Electrophoresis Method for the Simultaneous Separation and Quantification of Metformin and Pioglitazone in Dosage Forms; and Comparison with HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. analytical method validation and validation of hplc | PPT [slideshare.net]
A Head-to-Head Comparison of Guanidine Superbases in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate superbase is critical to the success of many synthetic routes. Guanidine superbases, a class of strong, non-nucleophilic organic bases, have emerged as powerful catalysts in a variety of organic transformations. Their high basicity, coupled with low nucleophilicity, allows for efficient deprotonation of weakly acidic substrates without competing nucleophilic attack. This guide provides an objective, data-driven comparison of the performance of common guanidine superbases—namely 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and 1,1,3,3-Tetramethylguanidine (TMG)—in key synthetic reactions.
This comparison guide delves into the catalytic efficacy of these superbases in Michael additions, Henry (nitroaldol) reactions, and ring-opening polymerizations. The quantitative data presented is collated from the literature to provide a clear performance benchmark. Detailed experimental protocols for representative reactions are also provided to enable replication and further investigation.
Data Presentation: A Quantitative Comparison
The catalytic performance of guanidine superbases is highly dependent on the specific reaction, substrates, and conditions. The following tables summarize the performance of TBD, MTBD, and TMG in key organic reactions, providing a clear comparison of their catalytic activity.
Table 1: Michael Addition of Dimethyl Malonate to Chalcone
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| TBD | 10 | 2 | 95[1] |
| MTBD | 10 | 4 | 92[1] |
| TMG | 10 | - | Not specified |
| DBU * | 10 | 6 | 88[1] |
*1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common amidine superbase included for comparison.
Table 2: Henry Reaction of Benzaldehyde and Nitromethane
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| TBD | 10 | 0.5 | 94[1] |
| MTBD | 10 | 1 | 91[1] |
| TMG | - | - | - |
| DBU * | 10 | 24 | 85[1] |
*1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common amidine superbase included for comparison.
Table 3: Ring-Opening Polymerization (ROP) of rac-Lactide
| Catalyst | Monomer/Catalyst Ratio | Time (min) | Conversion (%) | M_n_ ( g/mol ) | PDI (Đ) |
| TBD | 100/1 | 1 | >99 | 13,800 | 1.08 |
| DiPh-TBD * | 100/1 | 1 | >99 | 14,200 | 1.07 |
*DiPh-TBD is a chiral derivative of TBD. This data is from the polymerization of rac-lactide at room temperature.[2]
Table 4: Ring-Opening Polymerization (ROP) of ε-Caprolactone
| Catalyst | Monomer/Catalyst/Initiator Ratio | Time (h) | Conversion (%) | M_n_ ( g/mol ) | PDI (Đ) |
| TBD | 100/1/1 | 6 | >98 | 16,700 | 1.03-1.56 |
This data is from the water-initiated ROP of ε-caprolactone under high pressure.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.
Michael Addition of Dimethyl Malonate to Chalcone Catalyzed by TBD[1]
Materials:
-
Chalcone (1.0 mmol)
-
Dimethyl malonate (1.2 mmol)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
Procedure:
-
To a solution of chalcone (1.0 mmol) in toluene (5 mL) is added dimethyl malonate (1.2 mmol).
-
The reaction mixture is stirred at room temperature, and TBD (0.1 mmol, 10 mol%) is added.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired Michael adduct.
Henry Reaction of Benzaldehyde and Nitromethane Catalyzed by TBD[1]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Nitromethane (10.0 mmol)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 mmol, 10 mol%)
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) in nitromethane (10.0 mmol) at 0 °C is added TBD (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at this temperature for the specified time (0.5 h).
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by appropriate methods (e.g., column chromatography).
Ring-Opening Polymerization of rac-Lactide Catalyzed by TBD[1]
Materials:
-
rac-Lactide
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Benzyl alcohol (initiator)
-
Toluene (anhydrous)
Procedure:
-
In an argon-filled glove box, calculated amounts of rac-lactide, anhydrous toluene, and benzyl alcohol are added in sequence to a flame-dried reaction tube equipped with a magnetic stirrer.
-
The polymerization is initiated by adding the TBD catalyst at a fixed temperature.
-
The reaction mixture is stirred for the required time.
-
The polymerization is quenched by adding a 1 M solution of acetic acid in dichloromethane.
-
The monomer conversion is determined by ¹H NMR spectroscopy of the reaction mixture.
-
The volatiles are removed under reduced pressure, and the resulting crude polymer is dissolved in dichloromethane.
-
The polymer is purified by precipitation in cold methanol. The dissolution and precipitation steps are repeated three to four times to remove all impurities and the catalyst.
-
The obtained polymer is dried under reduced pressure overnight.
Catalytic Mechanisms and Visualizations
The catalytic activity of guanidine superbases stems from their ability to act as potent Brønsted bases, deprotonating weakly acidic pronucleophiles to generate highly reactive nucleophiles. The resulting protonated guanidinium ion can then participate in the reaction by stabilizing intermediates or activating electrophiles through hydrogen bonding.
Below are diagrams illustrating the proposed catalytic cycles for the Michael addition, Henry reaction, and ring-opening polymerization, generated using the DOT language.
Figure 1: Catalytic cycle for a guanidine-catalyzed Michael addition.
Figure 2: Catalytic cycle for a guanidine-catalyzed Henry reaction.
Figure 3: General workflow for TBD-catalyzed ring-opening polymerization.
References
A Comparative Guide to the Synthesis and Spectroscopic Confirmation of 1,1-Dimethylguanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 1,1-Dimethylguanidine hydrochloride, a valuable building block in pharmaceutical and materials science. We present a classic, high-yield synthesis alongside modern alternatives, offering insights into their respective methodologies and performance. Crucially, this guide addresses the confirmation of the product structure using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis.
Executive Summary
The synthesis of this compound is most classically achieved through the reaction of dicyanodiamide with dimethylammonium chloride. This method, while established, is compared against contemporary guanylation techniques that offer alternative reagent choices and reaction conditions. The structural confirmation of the resulting this compound is paramount and is typically accomplished through ¹H and ¹³C NMR spectroscopy. This guide will detail the expected spectroscopic signatures for unambiguous product identification. It is important to distinguish this compound from the similarly named biguanide, Metformin hydrochloride, a common point of confusion.
Performance Comparison of Synthetic Routes
The selection of a synthetic route depends on factors such as yield, reagent availability, and reaction conditions. Below is a comparison of the classic method with modern alternatives for the synthesis of 1,1-disubstituted guanidines.
| Parameter | Classic Dicyanodiamide Method | Modern Guanylation Methods (e.g., using guanylating agents) |
| Starting Materials | Dicyanodiamide, Dimethylammonium chloride | Dimethylamine, a guanylating agent (e.g., N,N'-Di-Boc-N''-triflylguanidine) |
| Reagent Availability | Readily available and inexpensive | Guanylating agents can be specialized and more costly |
| Reaction Conditions | Typically requires heating (fusion or in a high-boiling solvent) | Often milder conditions, sometimes at room temperature |
| Reported Yield | "Practically quantitative"[1] | Variable, depending on the specific agent and substrate |
| Byproducts | Minimal, primarily the desired product | Can include protecting group cleavage products or reagent-derived impurities |
| Scalability | Demonstrated to be scalable | Can be suitable for both small-scale and large-scale synthesis |
Experimental Protocols
Primary Synthesis: The Classic Dicyanodiamide Method
This method, adapted from the work of Werner and Bell, provides a straightforward and high-yielding route to this compound[1].
Reaction:
(NH₂)₂C=N-CN + (CH₃)₂NH₂⁺Cl⁻ → [(CH₃)₂N-C(=NH)NH₂]·HCl
Procedure:
-
An intimate mixture of dicyanodiamide (1 molar equivalent) and dimethylammonium chloride (2 molar equivalents) is heated in a suitable vessel.
-
The mixture is heated to a molten state (approximately 130-180°C) and maintained at this temperature for several hours.
-
Upon cooling, the solidified product is dissolved in a minimal amount of hot ethanol.
-
The solution is filtered to remove any insoluble impurities and then allowed to cool, inducing crystallization of this compound.
-
The crystals are collected by filtration, washed with cold ethanol, and dried.
Yield: This method has been reported to yield the product in "practically quantitative" amounts[1].
Alternative Synthesis: Modern Guanylation Approach
Modern organic synthesis offers a variety of reagents for the direct guanylation of amines. These methods often provide greater control and may be more suitable for sensitive substrates. A general procedure using a protected guanylating agent is outlined below.
Reaction:
(CH₃)₂NH + "Guanylating Agent" → Protected Guanidine → this compound
General Procedure:
-
To a solution of dimethylamine (1 molar equivalent) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane), a guanylating agent (e.g., N,N'-Di-Boc-N''-triflylguanidine, 1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2 equivalents) are added.
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The reaction mixture is worked up to isolate the protected 1,1-dimethylguanidine intermediate.
-
The protecting groups are removed under acidic conditions (e.g., treatment with hydrochloric acid in an appropriate solvent) to yield the final this compound.
Confirming Product Structure by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the structure of this compound. The simplicity of the molecule leads to a straightforward and predictable NMR spectrum.
Expected ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to show two main signals:
-
A singlet corresponding to the six protons of the two equivalent methyl groups (-N(CH₃)₂). The chemical shift of this peak will be in the aliphatic region, typically around 2.8-3.0 ppm.
-
A broad signal corresponding to the protons on the guanidinium nitrogen atoms (-C(=NH)NH₂). The chemical shift and appearance of this peak can be highly dependent on the solvent, concentration, and temperature due to proton exchange.
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will be characterized by two distinct signals:
-
A signal for the carbon atoms of the two equivalent methyl groups. This peak will appear in the aliphatic region of the spectrum. Based on data for the sulfate salt, this is expected around 37 ppm.
-
A signal for the central carbon atom of the guanidinium group (-C(=NH)NH₂). This carbon is deshielded due to its bonding to three nitrogen atoms and will appear further downfield, typically in the range of 158-160 ppm.
Note: While experimental spectra for this compound are listed in databases such as SpectraBase, readily accessible and assigned spectra are not widely available in the public domain. The expected chemical shifts are based on the known structure and data from similar compounds.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the classic synthesis and a general representation of a signaling pathway where guanidinium-containing molecules are often involved.
Caption: Workflow for the classic synthesis of this compound.
Caption: A generalized signaling pathway involving a guanidinium-containing ligand.
Conclusion
The synthesis of this compound via the classic dicyanodiamide method remains a robust and high-yielding approach. Modern guanylation techniques offer milder alternatives, which may be advantageous for specific applications. Independent of the synthetic route chosen, unambiguous structural confirmation through ¹H and ¹³C NMR spectroscopy is essential. The expected NMR data provided in this guide serves as a reliable reference for researchers to verify the successful synthesis of this important chemical building block.
References
A Comparative Analysis of 1,1-Dimethylguanidine Hydrochloride and Triethylamine as Organic Bases
In the landscape of organic synthesis, the selection of an appropriate base is paramount to achieving optimal reaction outcomes. This guide provides a detailed comparative analysis of two commonly employed bases: 1,1-Dimethylguanidine, utilized from its hydrochloride salt, and Triethylamine. This objective comparison, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Foundation for Comparison
The fundamental properties of a base dictate its behavior and suitability for specific reaction conditions. 1,1-Dimethylguanidine is a significantly stronger base than triethylamine, a difference reflected in their respective pKa values. While 1,1-dimethylguanidine is a solid, typically handled as its more stable hydrochloride salt, triethylamine is a volatile liquid.
| Property | 1,1-Dimethylguanidine | Triethylamine |
| pKa of Conjugate Acid | ~13.6 | 10.75 |
| Molecular Weight | 87.12 g/mol (free base) | 101.19 g/mol |
| Physical State | White crystalline solid | Colorless liquid |
| Boiling Point | Decomposes | 89.5 °C |
| Solubility | Highly soluble in water and polar organic solvents. | Slightly soluble in water, miscible with most organic solvents.[1] |
Performance in Acylation Reactions
Acylation is a fundamental transformation in organic chemistry where both bases find utility. While direct comparative studies are limited, analysis of individual applications allows for an assessment of their relative performance. Guanidines, in general, are recognized as strong, non-nucleophilic "superbases" in organic synthesis.[2]
General Reaction Scheme:
Caption: General workflow of a base-mediated acylation reaction.
Experimental Protocol: Acylation of a Phenol
Using Triethylamine:
A common application of triethylamine is in the acylation of phenols. For instance, in the synthesis of paranitrophenyl esters, triethylamine is used to deprotonate the phenol and neutralize the hydrogen chloride byproduct.[1]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) and triethylamine (1.05 eq) in acetone at 0 °C.
-
Reagent Addition: Slowly add a solution of the acyl chloride (1.0 eq) in acetone to the stirred reaction mixture.
-
Reaction and Workup: Maintain the reaction at 0 °C for 2 hours. The product is then precipitated by adding water, filtered, and dried. For the synthesis of diparanitrophenyl succinate using this method, a yield of 26.73% has been reported.[1]
Using 1,1-Dimethylguanidine:
Performance in Esterification Reactions
Esterification is another key reaction where these bases can be employed, particularly in acyl-transfer catalysis.
| Base | Reaction | Substrates | Yield | Reference |
| Triethylamine | Acylation of Phenol | p-Nitrophenol, Succinyl Chloride | 26.73% | [1] |
| Triethylamine | Synthesis of annulated uracil derivatives | Aromatic aldehydes, ethyl cyanoacetate, barbituric acid | 69-94% | [2] |
Note: The yields presented are from different studies and not from a direct comparative experiment. They are provided for illustrative purposes.
Comparative Analysis: Key Differences and Considerations
The choice between 1,1-dimethylguanidine and triethylamine hinges on several factors beyond just basicity.
Caption: Key comparative aspects of 1,1-Dimethylguanidine and Triethylamine.
Basicity and Reactivity: The significantly higher basicity of 1,1-dimethylguanidine can be advantageous in reactions requiring a strong, non-nucleophilic proton scavenger. Studies have shown that guanidines can be much more reactive in non-aqueous solvents than their aqueous pKa values might suggest.[3] This can lead to faster reaction rates and the ability to deprotonate less acidic substrates.
Steric Hindrance and Nucleophilicity: Triethylamine, with its three ethyl groups, can be sterically hindered, which can affect its ability to act as a base or a nucleophile.[4][5] While generally considered a non-nucleophilic base, its nucleophilicity can lead to side reactions in certain cases.[6] The planar structure of the guanidinium cation, formed after protonation of 1,1-dimethylguanidine, results in delocalization of the positive charge, making the free base a strong proton acceptor with low nucleophilicity.
Handling and Practicality: Triethylamine is a volatile and flammable liquid with a strong odor, requiring careful handling.[7] 1,1-Dimethylguanidine hydrochloride is a more stable, crystalline solid, which can be easier to handle and store. However, its use as a base requires either prior conversion to the free base or in-situ neutralization.
Conclusion
Both 1,1-dimethylguanidine and triethylamine are effective bases in organic synthesis, each with a distinct profile of properties and applications.
-
1,1-Dimethylguanidine is a superior choice when a very strong, non-nucleophilic base is required for deprotonating weakly acidic protons or for driving reactions to completion that may be sluggish with weaker bases. Its solid hydrochloride form offers handling advantages.
-
Triethylamine remains a versatile and widely used base for a broad range of applications where moderate basicity is sufficient. Its liquid form allows for easy dispensing, although its volatility and odor are practical considerations.
The optimal choice will ultimately depend on the specific requirements of the reaction, including the acidity of the substrate, the electrophilicity of the reagents, and the desired reaction conditions.
References
- 1. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. their is more steric hindrance in triethylamine than ethylamine but s - askIITians [askiitians.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Establishing the Purity of 1,1-Dimethylguanidine Hydrochloride for Sensitive Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is paramount in sensitive experimental settings, where even trace impurities can lead to confounding results and compromise the validity of scientific findings. 1,1-Dimethylguanidine hydrochloride is a crucial building block in various chemical syntheses and a valuable tool in biomedical research, notably for its role as an inhibitor of nitric oxide synthases (NOS).[1][2] This guide provides a comprehensive comparison of analytical methodologies to establish the purity of this compound, presents a comparative analysis of commercially available grades, and details the potential impact of impurities in a relevant biological pathway.
The Critical Need for Purity: The Case of Nitric Oxide Synthase Inhibition
1,1-Dimethylguanidine is known to be a potent inhibitor of both inducible (iNOS) and constitutive isoforms of nitric oxide synthase.[1] The nitric oxide (NO) signaling pathway is a fundamental process in mammals, regulating a wide array of physiological events, including vasodilation, neurotransmission, and immune responses. The presence of impurities in a sample of this compound could lead to inaccurate assessment of its inhibitory activity, off-target effects, or misleading structure-activity relationship (SAR) data. For instance, an impurity with greater or lesser potency for NOS isoforms could skew experimental outcomes.
Below is a diagram illustrating the inhibition of the nitric oxide signaling pathway by 1,1-Dimethylguanidine.
References
Cross-Validation of 1,1-Dimethylguanidine Hydrochloride: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the precise modulation of nitric oxide signaling pathways is critical for investigating a wide range of physiological and pathological processes. 1,1-Dimethylguanidine hydrochloride, a notable guanidine derivative, has been identified as a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO) from L-arginine. This guide provides a comprehensive cross-validation of this compound's performance against other well-established NOS inhibitors, supported by experimental data and detailed methodologies.
Comparative Performance Data
The following table summarizes the inhibitory potency of 1,1-Dimethylguanidine and its alternatives against different isoforms of nitric oxide synthase. The data, compiled from various studies, highlights the comparative efficacy of these compounds. Lower IC50 values indicate greater inhibitory potency.
Table 1: Inhibitory Activity of Guanidino Compounds against Nitric Oxide Synthase (NOS) Isoforms
| Compound | Target NOS Isoform | Inhibitory Potency (IC50/Ki) | Reference |
| 1,1-Dimethylguanidine | Inducible NOS (iNOS) | ~10x less potent than L-NMMA | [1][2] |
| Constitutive NOS (cNOS) | Potent inhibitor, comparable to L-NMMA | [1][2] | |
| NG-Monomethyl-L-arginine (L-NMMA) | Neuronal NOS (nNOS) | IC50: 4.1 μM, Ki: ~0.18 μM | [3][4][5] |
| Endothelial NOS (eNOS) | IC50: 3.5 μM, Ki: ~0.4 μM | [4][6] | |
| Inducible NOS (iNOS) | IC50: 6.6 μM, Ki: ~6 μM | [4][6] | |
| Aminoguanidine | Inducible NOS (iNOS) | IC50: 2.1 μM (equipotent to L-NMMA) | [7][8] |
| Constitutive NOS (cNOS) | 10 to 100-fold less potent than against iNOS | [8] | |
| Asymmetric Dimethylarginine (ADMA) | All NOS isoforms | Weak inhibitor (in purified enzyme assays) | [9] |
| Endothelium-dependent relaxation | EC50: 17.9 +/- 4.9 μM | [10] | |
| Methylguanidine | Inducible NOS (iNOS) | ~100x less potent than L-NMMA | [1][2] |
| Nitrite Production | Inhibition at 1000 μM | [10] |
Distinction from Metformin
It is crucial to distinguish 1,1-Dimethylguanidine from the structurally related biguanide, Metformin (1,1-Dimethylbiguanide). While both are guanidine derivatives, their primary mechanisms of action and therapeutic applications differ significantly. Metformin is a first-line therapy for type 2 diabetes, primarily acting by inhibiting mitochondrial respiratory chain complex I and activating AMP-activated protein kinase (AMPK). In contrast, 1,1-Dimethylguanidine's principal biological effect, as highlighted in this guide, is the inhibition of nitric oxide synthase.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the nitric oxide synthesis pathway and a general workflow for assessing NOS inhibition.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like this compound on nitric oxide synthase.
Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Cell-Free)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified NOS isoforms.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS
-
L-Arginine
-
NADPH
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
Calcium Chloride (CaCl2)
-
Assay Buffer (e.g., HEPES buffer, pH 7.4)
-
Test compound (this compound)
-
Positive control (e.g., L-NMMA)
-
Griess Reagent System (for NO2- detection) or [3H]-L-arginine for citrulline conversion assay
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, cofactors (NADPH, BH4, Calmodulin, CaCl2 as required for the specific isoform), and the NOS enzyme.
-
Add the different concentrations of the test compound or positive control to the respective wells. Include a vehicle control (no inhibitor).
-
Initiate the reaction by adding L-arginine to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent or by depleting NADPH).
-
Quantify the amount of nitric oxide produced. This can be done indirectly by measuring the accumulation of nitrite (a stable oxidation product of NO) using the Griess assay, or by measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline.
-
For the Griess assay, add the Griess reagents to each well and measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular Nitric Oxide Production Assay
Objective: To assess the effect of a test compound on NO production in cultured cells.
Materials:
-
Cell line capable of producing NO (e.g., RAW 264.7 macrophages for iNOS, or endothelial cells like HUVECs for eNOS).
-
Cell culture medium and supplements.
-
Inducing agents (if necessary, e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS in macrophages).
-
Test compound (this compound).
-
Positive control (e.g., L-NMMA).
-
Griess Reagent System.
-
24- or 96-well cell culture plates.
-
Cell-permeable NO-sensitive fluorescent dye (e.g., DAF-FM diacetate) as an alternative detection method.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
If inducing iNOS, treat the cells with LPS and IFN-γ for a specified period (e.g., 18-24 hours).
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or positive control. Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 1-24 hours).
-
Collect the cell culture supernatant to measure nitrite accumulation using the Griess assay as described in Protocol 1.
-
Alternatively, for real-time NO measurement, pre-load the cells with a NO-sensitive fluorescent dye before adding the test compounds. Measure the change in fluorescence over time using a fluorescence plate reader.
-
Calculate the percentage of inhibition of NO production for each treatment condition compared to the control.
-
Determine the EC50 value (effective concentration for 50% inhibition in a cellular context).
This guide provides a foundational framework for the comparative evaluation of this compound. Researchers are encouraged to adapt these protocols to their specific experimental systems and to consult the primary literature for more detailed methodologies.
References
- 1. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of novel inhibitors of inducible nitric oxide synthase [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of guanidino and uremic compounds on nitric oxide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1,1-Dimethylguanidine Hydrochloride Against Phosphazene Bases: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking to optimize reaction conditions and select the most effective non-ionic strong bases, this guide provides a comprehensive comparison of 1,1-Dimethylguanidine hydrochloride and phosphazene bases. This document outlines their respective performance characteristics, supported by experimental data, and provides detailed experimental protocols for key reactions.
Executive Summary
Both this compound and phosphazene bases are powerful tools in the arsenal of synthetic chemists, valued for their strong basicity and utility as catalysts in a variety of organic transformations. Phosphazene bases, with their significantly higher pKa values, generally exhibit superior catalytic activity, often enabling reactions to proceed under milder conditions and with lower catalyst loadings. However, this compound and its derivatives like Tetramethylguanidine (TMG) offer a cost-effective and readily available alternative for many applications. The choice between these two classes of bases will ultimately depend on the specific requirements of the reaction, including the desired reaction rate, substrate compatibility, and economic considerations.
Physicochemical Properties and Basicity
A fundamental determinant of catalytic efficacy for these compounds is their basicity, often expressed by the pKa of their conjugate acids.
| Compound/Class | Structure | pKa (in Acetonitrile) | Key Characteristics |
| This compound | ~10.8 (in water) | Readily available, cost-effective, moderately strong organic base. | |
| Tetramethylguanidine (TMG) (as a proxy) | 23.3 | A well-studied, strong, non-nucleophilic guanidine base. | |
| Phosphazene Bases (P1-t-Bu) | 26.88 | Monomeric phosphazene, significantly stronger than conventional amine bases.[1] | |
| Phosphazene Bases (P2-Et) | 32.9 | Dimeric phosphazene, exhibiting increased basicity. | |
| Phosphazene Bases (P4-t-Bu) | 42.7 | Tetrameric phosphazene, one of the strongest neutral organic bases available.[1] |
As the table illustrates, phosphazene bases are exceptionally strong bases, with their basicity increasing with the number of phosphazene units. This enhanced basicity allows for the deprotonation of a wider range of weakly acidic substrates, often leading to faster reaction rates and higher yields.
Performance in Catalytic Applications: The Michael Addition
Disclaimer: The following data is compiled from different studies and represents an indirect comparison. Reaction conditions, substrates, and nucleophiles may vary.
| Catalyst | Michael Acceptor | Nucleophile | Solvent | Catalyst Loading (mol%) | Time | Yield (%) | Reference |
| Tetramethylguanidine (TMG) | Activated C-C double bonds | Bis(mesitoyl)phosphine | - | Catalytic | Short | Excellent | [2] |
| P2-tBu (Phosphazene Base) | Diacrylates | Diols | Solvent-free | - | - | High Molar Masses | [3] |
| t-BuP2 (Phosphazene Base) | Acrylate | Primary Alcohol | Solvent-free | 5 | Minutes | Complete Conversion | [4] |
| t-BuP4 (Phosphazene Base) | Divinyl ketones | Active methylenes | - | - | - | 36-91% | [5] |
From this collated data, it is evident that phosphazene bases are highly efficient catalysts for Michael additions, often achieving complete conversion in very short reaction times, even under solvent-free conditions[4]. TMG also demonstrates excellent catalytic activity, highlighting the utility of guanidine bases in this transformation[2]. The choice of a specific phosphazene base can be critical, with their performance being highly dependent on their basicity and steric hindrance[3].
Experimental Protocols
General Protocol for a Guanidine-Catalyzed Nitro-Michael Addition
This protocol is adapted from a procedure for the synthesis of a Michael adduct using a guanidine-thiourea organocatalyst.
Materials:
-
trans-β-nitrostyrene
-
Diethyl malonate
-
Guanidine catalyst (e.g., this compound or a derivative)
-
Solvent (e.g., Toluene)
Procedure:
-
To a solution of trans-β-nitrostyrene (1.0 mmol) in the chosen solvent (2.0 mL) in a round-bottom flask, add diethyl malonate (1.2 mmol).
-
Add the guanidine catalyst (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired Michael adduct.
General Protocol for a Phosphazene-Catalyzed Oxa-Michael Addition Polymerization
This protocol is adapted from a procedure for the polymerization of diacrylates and diols catalyzed by a phosphazene base.
Materials:
-
Diacrylate monomer (e.g., 1,4-butanediol diacrylate)
-
Diol monomer
-
Phosphazene base catalyst (e.g., P2-tBu)
Procedure:
-
In a reaction vessel, combine the diacrylate monomer and the diol monomer in the desired stoichiometric ratio.
-
Add the phosphazene base catalyst (typically 1-5 mol%) to the monomer mixture under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the polymerization by techniques such as NMR or size exclusion chromatography (SEC) to determine monomer conversion and polymer molecular weight.
-
Upon reaching the desired conversion, terminate the polymerization by adding a quenching agent (e.g., a weak acid).
-
Precipitate the polymer in a non-solvent (e.g., methanol) and dry under vacuum.
Mechanistic Insights and Visualizations
The catalytic activity of both guanidine and phosphazene bases in reactions like the Michael addition stems from their ability to deprotonate the nucleophile, thereby increasing its reactivity towards the Michael acceptor.
Catalytic Cycle of a Guanidine-Catalyzed Michael Addition
Guanidinium ions, formed after the deprotonation of the nucleophile, can act as bifunctional catalysts by activating the Michael acceptor through hydrogen bonding.
Caption: Catalytic cycle of a guanidine-catalyzed Michael addition.
Experimental Workflow for Catalyst Screening
A systematic approach is crucial for identifying the optimal catalyst and reaction conditions for a given transformation.
Caption: A general experimental workflow for catalyst screening.
Conclusion
Phosphazene bases represent the state-of-the-art in non-ionic strong base catalysis, offering exceptional reactivity that often leads to faster reactions and higher yields. Their primary drawback is their higher cost and sensitivity to moisture. This compound and its analogues, while less basic, are robust, cost-effective, and highly capable catalysts for a broad range of transformations. The selection of the appropriate base will be guided by the specific demands of the chemical synthesis, balancing the need for high reactivity with practical considerations of cost and ease of handling. This guide provides the foundational information for researchers to make an informed decision in their catalyst selection process.
References
- 1. Record release of tetramethylguanidine using a green light activated photocage for rapid synthesis of soft materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1,1-Dimethylguanidine Hydrochloride: A Step-by-Step Guide
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1-Dimethylguanidine hydrochloride, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory tract irritation.[1] Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory Tract Irritation)[1] |
Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate PPE is mandatory. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Protective clothing
-
In cases of dust generation, a dust respirator should be worn.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with most chemical waste, is regulated by agencies such as the Environmental Protection Agency (EPA) and must be handled through a licensed hazardous waste program.[2][3] Direct disposal into regular trash or sewer systems is prohibited.[2]
1. Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste: this compound."
-
Store this waste separately from incompatible materials. In general, segregate chemical waste by hazard class (e.g., flammable, corrosive, reactive).[4]
2. Container Selection and Labeling:
-
Use a suitable, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[2][4]
-
The container must be in good condition, with no leaks or rust.[4]
-
Affix a hazardous waste tag to the container as soon as waste is added.[5] The label must include:
3. Waste Accumulation and Storage:
-
Keep the waste container securely closed except when adding more waste.[3][4]
-
Store the container in a designated satellite accumulation area that is under the control of the laboratory personnel.[6]
-
Ensure secondary containment is used to prevent the spread of material in case of a spill.[5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[2][7]
-
Provide a complete list of all chemicals to be disposed of.[2]
-
Do not transport hazardous waste yourself; this must be done by trained personnel.[5]
5. Spill Management:
-
In the event of a minor spill, clean it up immediately using dry procedures to avoid generating dust.[1]
-
Wear appropriate PPE during cleanup.[1]
-
Place the spilled material and any contaminated absorbent materials into a clean, dry, sealable, and properly labeled container for disposal.[1]
-
For major spills, alert personnel in the area and contact your institution's emergency services.[1] Prevent the spillage from entering drains or water courses.[1]
6. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with an appropriate solvent.[4][5]
-
The rinsate must be collected and disposed of as hazardous waste.[4][5]
-
After triple-rinsing and air drying, the container may be disposed of in the regular trash after defacing the original label.[4][5]
Below is a logical workflow for the disposal process of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. pfw.edu [pfw.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. nswai.org [nswai.org]
- 7. tcichemicals.com [tcichemicals.com]
Navigating the Safe Handling of 1,1-Dimethylguanidine Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1,1-Dimethylguanidine hydrochloride, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, the primary concerns are:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
Understanding these hazards is the first step in implementing robust safety protocols to mitigate risks of exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical splash goggles are recommended to provide a complete seal around the eyes. Standard safety glasses with side shields can be used for low-risk operations. |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. Double gloving can provide additional protection. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and buttoned to protect against skin contact. |
| Respiratory Protection | Dust Mask or Respirator | For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator should be used to prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and ensures a safe working environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. For procedures with a higher risk of dust generation, use a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.
2. Weighing and Aliquoting the Solid Compound:
-
Perform all weighing and aliquoting of the solid this compound in a chemical fume hood or a designated containment area.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Handle the solid with a spatula or other appropriate tool to minimize dust creation. Avoid pouring the solid from a height.
3. Solution Preparation:
-
When dissolving the solid, slowly add the this compound to the solvent to prevent splashing.
-
If the dissolution process is exothermic, use a cooling bath to control the temperature.
-
Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.
4. Post-Handling Procedures:
-
Thoroughly clean all non-disposable equipment that has come into contact with the chemical.
-
Wipe down the work area with a suitable cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Protocol |
| Unused Solid Chemical | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., gloves, weighing boats) | Place in a designated, sealed hazardous waste bag or container. |
| Aqueous Solutions | Neutralize the solution with a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to a pH between 6 and 8. Once neutralized, it may be permissible to dispose of it down the drain with copious amounts of water, but always check with your institution's environmental health and safety (EHS) office for specific guidelines. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill Cleanup:
-
For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
The spill area should then be cleaned with a suitable decontamination solution.
-
For large spills, evacuate the area and contact your institution's EHS department.
-
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram has been created using the DOT language.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
